HC-067047 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O2.ClH/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31;/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEPECVNCLAKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HC-067047 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4] TRPV4 is a non-selective cation channel that is implicated in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[3] Its involvement in various pathological conditions has made it a compelling target for drug development. This technical guide provides a comprehensive overview of the mechanism of action of HC-067047, including its potency, selectivity, and effects on downstream signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development.
Core Mechanism of Action: TRPV4 Antagonism
This compound exerts its pharmacological effects by directly inhibiting the activity of the TRPV4 ion channel.[1][4] This inhibition is reversible and has been demonstrated across multiple species.[2][4] The antagonist activity of HC-067047 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) values determined for human, rat, and mouse TRPV4 orthologs.
Data Presentation: Potency and Selectivity of HC-067047
The following tables summarize the quantitative data regarding the inhibitory activity of HC-067047 against TRPV4 and its selectivity over other related TRP channels.
Table 1: Potency of HC-067047 against TRPV4 Orthologs
| Species | IC50 (nM) | Experimental Method |
| Human | 48 | Whole-cell patch clamp[5][6] |
| Rat | 133 | Whole-cell patch clamp[5][6] |
| Mouse | 17 | Whole-cell patch clamp[5][6] |
Table 2: Selectivity Profile of HC-067047
| Ion Channel | Activity | Notes |
| TRPV1 | Significantly less potent | At least 100-fold higher IC50 compared to TRPV4[7] |
| TRPV2 | Significantly less potent | At least 100-fold higher IC50 compared to TRPV4[7] |
| TRPV3 | Significantly less potent | At least 100-fold higher IC50 compared to TRPV4[7] |
| TRPM8 | Less potent | ~10-fold higher IC50 compared to TRPV4[7] |
Signaling Pathways Modulated by HC-067047
The inhibition of TRPV4 by HC-067047 leads to the modulation of downstream signaling pathways that are crucial in various cellular processes. A key pathway identified involves the Calcium/calmodulin-dependent protein kinase II (CaMKII) and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.
TRPV4, CaMKII, and NLRP3 Inflammasome Signaling Axis
Activation of TRPV4 allows for an influx of calcium ions (Ca2+), which can subsequently activate CaMKII.[3][7] CaMKII is a serine/threonine kinase that plays a pivotal role in various signaling cascades, including those leading to inflammation.[1][8] Studies have shown that the inhibition of TRPV4 with HC-067047 can reduce the activation of the CaMKII-NLRP3 inflammasome pathway.[1][2] This is particularly relevant in the context of neuroinflammation and has been observed in models of depression.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of HC-067047.
Whole-Cell Patch Clamp for IC50 Determination
This protocol is designed to measure the inhibitory effect of HC-067047 on TRPV4 channel currents.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse TRPV4 ortholog are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Cells are passaged every 2-3 days and plated onto glass coverslips 24 hours before the experiment.
2. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-cell recordings are performed using a patch-clamp amplifier. The membrane potential is held at -60 mV.
3. Experimental Procedure:
-
A stable whole-cell configuration is established.
-
TRPV4 channels are activated by applying a known agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD), at a concentration that elicits a submaximal response (e.g., 1 µM).
-
Once a stable baseline current is recorded, increasing concentrations of HC-067047 are perfused into the recording chamber.
-
The current inhibition at each concentration is measured as the percentage reduction from the stable agonist-induced current.
-
Data are collected from multiple cells for each concentration.
4. Data Analysis:
-
The concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the HC-067047 concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
Calcium Influx Assay
This protocol measures the ability of HC-067047 to inhibit agonist-induced intracellular calcium elevation.
1. Cell Preparation:
-
HEK293 cells expressing the target TRPV4 ortholog are seeded in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and cultured overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered solution for 30-60 minutes at 37°C in the dark.
-
After incubation, the cells are washed again to remove excess dye.
3. Compound Incubation and Fluorescence Measurement:
-
A baseline fluorescence reading is taken using a fluorescence microplate reader.
-
Cells are pre-incubated with various concentrations of HC-067047 or vehicle for 10-20 minutes.
-
The TRPV4 agonist (e.g., 4α-PDD) is then added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
4. Data Analysis:
-
The peak fluorescence response following agonist addition is measured for each well.
-
The percentage of inhibition by HC-067047 is calculated relative to the response in the vehicle-treated control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the HC-067047 concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective antagonism of the TRPV4 channel. Its mechanism of action, involving the direct inhibition of TRPV4 and the subsequent modulation of downstream signaling pathways such as the CaMKII-NLRP3 inflammasome axis, highlights its potential in treating a range of disorders. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of HC-067047 and other TRPV4 antagonists.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Regulation of intracellular Ca<sup>2+</sup>/CaMKII signaling by TRPV4 membrane translocation during osteoblastic differentiation [biophysics-reports.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. TRPV4 disrupts mitochondrial transport and causes axonal degeneration via a CaMKII-dependent elevation of intracellular Ca2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - CaMKIIδ-mediated inflammatory gene expression and inflammasome activation in cardiomyocytes initiate inflammation and induce fibrosis [insight.jci.org]
HC-067047 Hydrochloride: A Technical Guide to its TRPV4 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 hydrochloride is a widely utilized pharmacological tool for investigating the physiological and pathophysiological roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. As a potent and selective antagonist, understanding its precise selectivity profile is critical for the accurate interpretation of experimental results. This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with HC-067047's interaction with TRPV4.
Quantitative Selectivity Profile
The inhibitory potency of HC-067047 has been quantified across different species and against various other ion channels. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity.
Table 1: Inhibitory Potency (IC50) of HC-067047 against TRPV4 Orthologs
| Species | IC50 (nM) | Reference |
| Human | 48 ± 6 | [1][2] |
| Rat | 133 ± 25 | [1][2] |
| Mouse | 17 ± 3 | [1][2] |
| Endogenous Mouse (Urothelial Cells) | 22 ± 1 | [1][2] |
Table 2: Selectivity of HC-067047 against other TRP Channels and hERG
| Channel | Selectivity Fold (vs. hTRPV4) | IC50 | Reference |
| TRPV1 | >100-fold | >10 µM | [1] |
| TRPV2 | >100-fold | >10 µM | [1] |
| TRPV3 | >100-fold | >10 µM | [1] |
| TRPM8 | ~10-fold | Submicromolar | [1] |
| hERG | ~10-fold | Submicromolar | [1] |
Note: HC-067047 at concentrations up to 3.2 μM did not significantly agonize or antagonize other tested channels not listed above.[1]
Mechanism of Action
Studies have shown that HC-067047 acts as a non-competitive antagonist.[1][2] Its inhibitory action is observed against a variety of TRPV4-activating stimuli, including heat, cell swelling (hypotonicity), arachidonic acid, and synthetic ligands like 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A.[1][2] This suggests that HC-067047 does not directly compete with these agonists for their binding sites but rather modulates the channel's activity through an allosteric mechanism.
Experimental Protocols
The determination of HC-067047's selectivity profile relies on established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through the TRPV4 channel in response to stimuli and the inhibitory effect of HC-067047.
-
Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with cDNA encoding for the human, rat, or mouse TRPV4 ortholog.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed. Pipettes are filled with an internal solution typically containing CsCl or Cs-aspartate to isolate the currents of interest, and the external solution contains a physiological salt solution.
-
TRPV4 Activation: TRPV4 channels are activated by applying a known agonist, such as 4α-PDD or GSK1016790A, to the external solution.
-
Inhibition Assay: After establishing a stable baseline current, increasing concentrations of HC-067047 are applied to the bath solution to determine the concentration-dependent inhibition of the agonist-induced current.
-
Data Analysis: The recorded currents are measured, and the percentage of inhibition at each HC-067047 concentration is calculated. An IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.
-
Cell Preparation: Similar to patch-clamp, HEK293 cells expressing the desired TRPV4 ortholog are used. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Assay Procedure: Baseline fluorescence is recorded before the addition of a TRPV4 agonist. Upon activation of TRPV4, the influx of Ca2+ leads to an increase in fluorescence intensity.
-
Inhibition Measurement: To assess the inhibitory effect of HC-067047, cells are pre-incubated with various concentrations of the compound before the addition of the agonist. The reduction in the agonist-induced fluorescence signal is quantified.
-
Data Analysis: The change in fluorescence intensity is used to calculate the percentage of inhibition for each concentration of HC-067047, and an IC50 value is subsequently derived.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving TRPV4 and a typical experimental workflow for assessing the selectivity of an antagonist like HC-067047.
Caption: TRPV4 signaling pathway and point of inhibition by HC-067047.
Caption: Workflow for determining the IC50 of HC-067047 against TRPV4.
Conclusion
This compound is a highly potent and selective antagonist of the TRPV4 channel, with nanomolar efficacy against human, rat, and mouse orthologs. Its selectivity against other closely related TRP channels, such as TRPV1, TRPV2, and TRPV3, is excellent. While it shows some activity at TRPM8 and hERG channels at higher concentrations, a significant selectivity window exists for probing TRPV4 function. The non-competitive nature of its antagonism makes it a robust tool for inhibiting TRPV4 activation by a wide range of stimuli. The experimental protocols outlined in this guide provide a foundation for the continued investigation and application of this valuable pharmacological agent.
References
An In-depth Technical Guide to HC-067047 Hydrochloride: A Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] This synthetic small molecule has emerged as a critical pharmacological tool for investigating the diverse physiological and pathophysiological roles of TRPV4. Its high affinity and selectivity make it an invaluable reagent for preclinical research in areas such as pain, inflammation, and visceral hypersensitivity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction
This compound is a research chemical used to probe the function of the TRPV4 ion channel, a non-selective cation channel implicated in a wide array of cellular processes.[4] TRPV4 channels are activated by a variety of stimuli, including mechanical stress, changes in osmolarity, and temperature.[5] Due to its role as a polymodal cellular sensor, TRPV4 is a subject of intense investigation in numerous fields. This compound allows for the specific inhibition of this channel, enabling researchers to elucidate its contribution to cellular signaling and disease. It is important to note that this compound is intended for laboratory research use only and is not approved for human or veterinary applications.[1]
Mechanism of Action
This compound functions as a direct and reversible antagonist of the TRPV4 ion channel.[1][2] By binding to the channel, it prevents the influx of cations, primarily calcium (Ca²⁺), that is normally triggered by activating stimuli. This blockade of ion flux inhibits the depolarization of the cell membrane and the initiation of downstream signaling cascades that are dependent on TRPV4 activation. The inhibitory effect of HC-067047 has been demonstrated to be rapid and reversible upon washout of the compound.[2]
Pharmacological Data
The potency and selectivity of this compound have been characterized across different species and against other related ion channels.
| Parameter | Species/Channel | Value (IC₅₀) | Reference |
| Potency | Human TRPV4 | 48 nM | [1][3] |
| Rat TRPV4 | 133 nM | [1][3] | |
| Mouse TRPV4 | 17 nM | [1][3] | |
| Selectivity | TRPV1, TRPV2, TRPV3, TRPM8 | - | [2] |
Table 1: Potency and Selectivity of this compound. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the TRPV4 channel activity.
Key Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for directly measuring the effect of HC-067047 on TRPV4 channel currents.
Objective: To quantify the inhibitory effect of HC-067047 on TRPV4 currents in a controlled in vitro system.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding the human TRPV4 channel.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPV4-expressing HEK293 cell.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply a known TRPV4 agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD), to elicit TRPV4-mediated currents.
-
Perfuse the cell with varying concentrations of this compound in the presence of the agonist.
-
Record the inhibition of the agonist-induced current.
-
-
Data Analysis: The reduction in current amplitude at each concentration of HC-067047 is used to calculate the IC₅₀ value.
In Vivo Model: Cyclophosphamide-Induced Cystitis in Mice
This model is used to assess the efficacy of HC-067047 in a preclinical model of visceral pain and bladder dysfunction.
Objective: To determine if HC-067047 can alleviate bladder overactivity in a mouse model of cystitis.
Methodology:
-
Animal Model: Adult female C57BL/6 mice are used. Cystitis is induced by a single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg). Control animals receive a vehicle injection.
-
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Drug Administration: 24-48 hours after cyclophosphamide injection, mice are administered HC-067047 (e.g., 10 mg/kg, i.p.) or vehicle.
-
Cystometry:
-
Mice are anesthetized, and a catheter is implanted into the bladder dome.
-
The bladder is continuously filled with saline at a constant rate.
-
Bladder pressure is monitored to record micturition cycles.
-
-
Data Analysis: Key parameters such as bladder capacity, micturition frequency, and voiding pressure are measured before and after drug administration to assess the effect of HC-067047. In some studies, HC-067047 has been shown to increase functional bladder capacity and reduce urination frequency in this model.[2]
In Vitro Functional Assay: Calcium Imaging
This assay provides a high-throughput method to screen for modulators of TRPV4 activity by measuring changes in intracellular calcium.
Objective: To measure the inhibitory effect of HC-067047 on TRPV4-mediated calcium influx.
Methodology:
-
Cell Preparation: Plate TRPV4-expressing cells (e.g., HEK293 or primary cells) onto glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing a TRPV4 agonist to induce calcium influx.
-
After a stable response is observed, co-perfuse with the agonist and HC-067047.
-
-
Data Analysis: The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time. The inhibitory effect of HC-067047 is quantified by the reduction in the agonist-induced fluorescence signal.
Signaling Pathways Modulated by HC-067047
By inhibiting TRPV4, HC-067047 blocks the initiation of several downstream signaling cascades. The primary event is the prevention of Ca²⁺ influx.
Activation of TRPV4 by various stimuli leads to an influx of calcium. This increase in intracellular calcium can then activate a multitude of downstream effectors, including calmodulin, protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[6][7] These signaling pathways, in turn, regulate a wide range of cellular functions. HC-067047, by blocking the initial calcium entry through TRPV4, effectively prevents the activation of these subsequent signaling events.
Conclusion
This compound is an indispensable tool for researchers investigating the role of the TRPV4 ion channel. Its high potency and selectivity allow for the precise dissection of TRPV4-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols and pathway information provided in this guide serve as a valuable resource for scientists and drug development professionals working to understand the multifaceted functions of TRPV4 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
HC-067047 Hydrochloride: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. Since its discovery in the early 21st century, it has become an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4. This technical guide provides a comprehensive overview of the discovery, history, and key applications of HC-067047, with a focus on its mechanism of action, experimental protocols, and impact on various signaling pathways. Quantitative data are summarized in structured tables, and key experimental workflows and signaling cascades are visualized using diagrams in the DOT language.
Discovery and History
HC-067047 was identified through a high-throughput screening campaign for small-molecule antagonists of the human TRPV4 channel by Hydra Biosciences. The discovery was first reported in a 2010 publication in the Proceedings of the National Academy of Sciences by Everaerts et al.[1][2] The researchers were investigating TRPV4 as a potential therapeutic target for bladder dysfunction. The compound, then undisclosed, was selected for further study due to its ability to reduce Ca2+ responses induced by the TRPV4 agonist 4α-phorbol 12,13-didecanoate (4α-PDD) in a recombinant human TRPV4 expressing cell line.[1][3]
Subsequent characterization revealed that HC-067047 is a potent, selective, and reversible antagonist of TRPV4 channels across multiple species, including human, rat, and mouse.[1][4][5] Its discovery provided a crucial tool for researchers to investigate the role of TRPV4 in various physiological processes, including mechanosensation, osmosensation, and thermosensation, and its involvement in pathological conditions such as pain, inflammation, and organ dysfunction.[6][7] Although initially developed by researchers affiliated with Hydra Biosciences, its development status is now pending, with its primary therapeutic area of interest being urogenital diseases.[4]
Chemical Properties and Formulation
| Property | Value |
| Chemical Name | 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide hydrochloride |
| Molecular Formula | C₂₆H₂₈F₃N₃O₂ · HCl |
| Molecular Weight | 507.98 g/mol |
| CAS Number | 883031-03-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Data
In Vitro Potency and Selectivity
HC-067047 demonstrates potent antagonism of TRPV4 channels from different species. The half-maximal inhibitory concentrations (IC₅₀) have been determined in various assay systems.
| Species/System | Agonist | Assay Type | IC₅₀ (nM) | Reference |
| Human (recombinant) | 4α-PDD | Whole-cell patch clamp | 48 ± 6 | [1][3] |
| Rat (recombinant) | 4α-PDD | Whole-cell patch clamp | 133 ± 25 | [1][3] |
| Mouse (recombinant) | 4α-PDD | Whole-cell patch clamp | 17 ± 3 | [1][3] |
| Mouse (urothelial cells) | 4α-PDH | Ca²⁺ imaging | 22 ± 1 | [1] |
HC-067047 exhibits high selectivity for TRPV4 over other TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8, at concentrations up to 5 µM.[6]
In Vivo Efficacy
HC-067047 has been shown to be effective in various animal models, demonstrating its potential as a therapeutic agent.
| Animal Model | Condition | Administration | Key Findings | Reference |
| Mouse, Rat | Cyclophosphamide-induced cystitis | Intraperitoneal | Increased functional bladder capacity, reduced micturition frequency | [1][8] |
| Mouse | Streptozotocin-induced diabetic neuropathy | Subcutaneous | Attenuated mechanical allodynia | [9] |
| Mouse | Traumatic Brain Injury | Intracerebroventricular | Reduced vasogenic edema | |
| Mouse | Myocardial Ischemia/Reperfusion | Intraperitoneal | Reduced infarct size | [10] |
| Mouse | LPS-induced depression model | Intraperitoneal | Produced antidepressant-like effects | [11] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from studies characterizing the inhibitory effect of HC-067047 on TRPV4 currents.[1]
Objective: To measure TRPV4 channel activity in response to an agonist and its inhibition by HC-067047.
Cell Line: HEK293 cells stably expressing human, rat, or mouse TRPV4.
Materials:
-
HEK293-TRPV4 cells
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 150 CsCl, 5 EGTA, 10 HEPES (pH 7.4 with CsOH)
-
TRPV4 agonist (e.g., 4α-PDD)
-
This compound
-
Patch clamp rig with amplifier and data acquisition system
Procedure:
-
Culture HEK293-TRPV4 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the TRPV4 agonist to the bath to evoke an inward current.
-
Once a stable current is achieved, co-apply the agonist with varying concentrations of HC-067047.
-
Record the inhibition of the agonist-induced current.
-
Wash out HC-067047 to observe the reversibility of inhibition.
-
Analyze the data to determine the IC₅₀ value.
In Vitro Calcium Imaging
This protocol is based on methods used to assess the effect of HC-067047 on intracellular calcium concentration ([Ca²⁺]i).
Objective: To measure changes in [Ca²⁺]i in response to TRPV4 activation and inhibition by HC-067047.
Cell Line: Cultured primary cells (e.g., urothelial cells) or cell lines expressing TRPV4.
Materials:
-
Cells cultured on glass-bottom dishes
-
Fluo-4 AM or other suitable calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load cells with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
Perfuse the cells with a solution containing the TRPV4 agonist.
-
Record the increase in fluorescence intensity, indicating a rise in [Ca²⁺]i.
-
After a stable response is observed, introduce HC-067047 into the perfusion solution along with the agonist.
-
Monitor the decrease in fluorescence, indicating inhibition of calcium influx.
-
Analyze the fluorescence intensity changes over time to quantify the inhibitory effect.
In Vivo Cystometry in Mice
This protocol is derived from studies investigating the effect of HC-067047 on bladder function.[2][6]
Objective: To assess bladder capacity, voiding frequency, and other urodynamic parameters in conscious, freely moving mice.
Animal Model: C57BL/6 mice.
Materials:
-
Metabolic cages
-
Catheter tubing
-
Infusion pump
-
Pressure transducer and data acquisition system
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween-80)
Procedure:
-
Anesthetize the mouse and implant a catheter into the dome of the bladder.
-
Allow the animal to recover from surgery.
-
Place the conscious mouse in a metabolic cage.
-
Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate to elicit voiding contractions.
-
Record baseline urodynamic parameters for a set period.
-
Administer HC-067047 or vehicle via intraperitoneal injection.
-
Continue the saline infusion and record post-treatment urodynamic parameters.
-
Analyze the data for changes in intercontraction interval, voided volume, and bladder capacity.
Signaling Pathways and Mechanisms of Action
HC-067047 exerts its effects by directly blocking the TRPV4 ion channel, thereby preventing the influx of cations, primarily Ca²⁺, in response to various stimuli. The downstream consequences of this inhibition are cell-type and context-dependent.
General Experimental Workflow for Characterizing HC-067047
Caption: General workflow for the discovery and validation of HC-067047.
TRPV4 Signaling in Urothelial Cells and Inhibition by HC-067047
In the urinary bladder, TRPV4 is highly expressed in urothelial cells and plays a critical role in sensing bladder filling.[12][13] Mechanical stretch during filling activates TRPV4, leading to Ca²⁺ influx and subsequent ATP release, which in turn activates sensory neurons.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pnas.org [pnas.org]
- 3. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanotransduction via a TRPV4-Rac1 signaling axis plays a role in multinucleated giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV4-mediated calcium increase: Significance and symbolism [wisdomlib.org]
- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging roles of the TRPV4 channel in bladder physiology and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]
HC-067047 Hydrochloride: A Technical Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. This document provides a comprehensive technical overview of its on-target and off-target pharmacological effects, drawing from preclinical research. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the compound's mechanism of action, selectivity profile, and methodologies for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
HC-067047 is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Due to its role in cellular calcium influx, TRPV4 has emerged as a therapeutic target for a range of conditions, including pain, inflammation, and visceral hypersensitivity. HC-067047 has been instrumental as a pharmacological tool to probe the function of TRPV4 in these processes. This guide synthesizes the available data on its on-target and off-target activities to facilitate its effective use in research and development.
On-Target Effects: Potent and Selective Antagonism of TRPV4
The primary pharmacological action of HC-067047 is the potent and reversible inhibition of the TRPV4 ion channel. This on-target activity has been consistently demonstrated across various species and experimental models.
In Vitro Potency
Electrophysiological and calcium imaging studies have established the high potency of HC-067047 in blocking TRPV4 activation. The half-maximal inhibitory concentrations (IC₅₀) are in the nanomolar range, with some variation between species.
| Species/Ortholog | Assay Type | IC₅₀ (nM) | Reference |
| Human TRPV4 | Whole-cell patch clamp | 48 | [1][2][3] |
| Rat TRPV4 | Whole-cell patch clamp | 133 | [1][2][3] |
| Mouse TRPV4 | Whole-cell patch clamp | 17 | [1][2][3] |
| Endogenous Mouse TRPV4 (urothelial cells) | Calcium imaging (Fura-2) | 22 | [3] |
In Vivo Efficacy and On-Target Validation
The on-target effects of HC-067047 have been validated in animal models, most notably in studies of bladder dysfunction. In wild-type mice with cyclophosphamide-induced cystitis, administration of HC-067047 increases functional bladder capacity and reduces micturition frequency.[1][2][4] Crucially, these effects are absent in TRPV4 knockout (Trpv4-/-) mice, providing strong evidence that the in vivo efficacy of HC-067047 is mediated through its specific inhibition of the TRPV4 channel.[1][2][4]
Cellular Effects of TRPV4 Inhibition by HC-067047
Inhibition of TRPV4 by HC-067047 leads to a range of downstream cellular effects, primarily related to the modulation of calcium signaling and its consequences.
| Cell Line/Tissue | Treatment Conditions | Observed Effect | Reference |
| HEI-OC1 cells | 1 µM for 24 hours | Decreased TRPV4 mRNA and protein expression | [1][4] |
| HEI-OC1 cells | 1 µM for 48 hours | Inhibition of cell proliferation | [1][4] |
| HEI-OC1 cells | 1 µM for 48 hours | Promotion of cell apoptosis | [1][4] |
| Cardiomyocytes | 1 µM | Prevents hypoosmotic stress-induced cell death | |
| bEnd.3 cells | Pre-treatment | Blocks shockwave-induced calcium influx | [5] |
Signaling Pathway of TRPV4 Antagonism
The binding of HC-067047 to the TRPV4 channel prevents its opening in response to various stimuli, thereby blocking the influx of cations, primarily Ca²⁺. This interruption of the initial signaling event has numerous downstream consequences.
Figure 1. Mechanism of action of HC-067047 as a TRPV4 antagonist.
Off-Target Effects and Selectivity Profile
A critical aspect of characterizing any pharmacological tool is understanding its selectivity. While HC-067047 is widely regarded as a selective TRPV4 antagonist, it is important to consider its activity at other potential targets.
Activity at Other TRP Channels
HC-067047 has been profiled against a panel of other TRP channels, demonstrating a high degree of selectivity for TRPV4.
| Ion Channel | Activity | Reference |
| TRPV1 | Little to no activity | [6] |
| TRPV2 | Little to no activity | [6] |
| TRPV3 | Little to no activity | [6] |
| TRPM8 | Reduced potency (IC₅₀ = 780 nM) | [6] |
| TRPA1 | Little to no activity | |
| TRPC5 | Little to no activity |
Activity at Other Ion Channels
Screening against a broader panel of ion channels has revealed some off-target activity, albeit at significantly higher concentrations than those required for TRPV4 inhibition.
| Ion Channel | Activity | Reference |
| hERG | Reduced potency (IC₅₀ = 368 nM) | [6] |
| hKv1.3 | Little to no activity | |
| rKv1.2 | Little to no activity | |
| mTRPM7 | Little to no activity |
Note: A comprehensive screen of HC-067047 against a broad panel of kinases has not been identified in the public domain. Researchers should exercise caution and consider performing such screens if downstream effects could be influenced by off-target kinase inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide detailed protocols for key experiments used to characterize the activity of HC-067047.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity directly. The following protocol is a composite based on methodologies reported in studies of HC-067047.
Objective: To measure the inhibitory effect of HC-067047 on TRPV4-mediated currents in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells transiently or stably expressing the TRPV4 channel of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular Solution (ECS): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O₂ / 5% CO₂.
-
Intracellular Solution (ICS): 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-Na, and 40 mM HEPES. pH adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD)
-
This compound
Procedure:
-
Cell Preparation: Plate TRPV4-expressing HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with ECS.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate TRPV4 channels and record the resulting currents.
-
Apply HC-067047 at various concentrations in the continued presence of the agonist and record the inhibition of the TRPV4 current.
-
Wash out HC-067047 to assess the reversibility of inhibition.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) and plot the concentration-response curve for HC-067047 to determine the IC₅₀.
Figure 2. Experimental workflow for whole-cell patch-clamp analysis.
Intracellular Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to channel activation and inhibition.
Objective: To measure the inhibitory effect of HC-067047 on TRPV4-mediated calcium influx.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293, primary cultured cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPV4 agonist
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate or on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 3 µM) and Pluronic F-127 (e.g., 0.1%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate in the dark at room temperature for approximately 60 minutes.
-
-
Wash: Wash the cells with HBSS to remove excess dye.
-
Imaging:
-
Acquire a baseline fluorescence reading.
-
Add the TRPV4 agonist and record the increase in fluorescence.
-
In separate wells or after washout, pre-incubate the cells with various concentrations of HC-067047 before adding the agonist and record the fluorescence response.
-
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF/F₀) and plot the concentration-response curve for HC-067047 to determine its IC₅₀.
Figure 3. Workflow for intracellular calcium imaging experiments.
Conclusion
This compound is a valuable pharmacological tool for the study of TRPV4 function. Its high potency and selectivity for TRPV4, demonstrated in both in vitro and in vivo models, make it a reliable inhibitor for elucidating the role of this channel in health and disease. While it exhibits a favorable selectivity profile, researchers should remain mindful of its potential off-target effects at higher concentrations, particularly on the hERG channel. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous and reproducible investigation of TRPV4 pharmacology using HC-067047. As with any pharmacological agent, careful experimental design and appropriate control experiments are essential for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 5. TRPV4 promotes acoustic wave-mediated BBB opening via Ca2+/PKC-δ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HC-067047 ≥98% (HPLC), TRPV4 antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
The Structure-Activity Relationship of HC-067047: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective TRPV4 Antagonist
HC-067047 has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Its potency and selectivity have made it a benchmark antagonist in numerous preclinical studies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of HC-067047, detailing its mechanism of action, binding site interactions, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TRPV4 and the discovery of novel modulators.
Core Concepts: Mechanism of Action and Selectivity
HC-067047 is a potent and selective antagonist of the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Dysregulation of TRPV4 has been implicated in several pathologies, such as pain, inflammation, and edema, making it a compelling target for therapeutic intervention.[1][3]
HC-067047 exerts its inhibitory effect by binding to a specific pocket within the TRPV4 channel, thereby preventing its activation by various stimuli.[4][5][6] This allosteric modulation stabilizes the channel in a closed conformation.[1][5] The compound has been shown to be highly selective for TRPV4 over other related TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8.[7]
Quantitative Analysis of HC-067047 Activity
The inhibitory potency of HC-067047 has been quantified across different species and experimental paradigms. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the TRPV4 channel.
| Species/System | Assay Type | IC50 (nM) |
| Human TRPV4 | Whole-cell patch clamp | 48[7] |
| Human TRPV4 | Calcium Imaging | 25.0 ± 6.2[4] |
| Rat TRPV4 | Whole-cell patch clamp | 133[7] |
| Mouse TRPV4 | Whole-cell patch clamp | 17[7] |
| Endogenous Mouse Urothelial Cell TRPV4 | Calcium Imaging (4α-PDH induced) | 22[7] |
The Structural Basis of HC-067047 Activity: Insights from Cryo-EM
Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented atomic-level insights into the binding of HC-067047 to the human TRPV4 channel.[4] These studies have revealed a distinct binding pocket located at the base of the S1-S4 voltage-sensor-like domain (VSLD).[4][5]
The interaction of HC-067047 with specific amino acid residues within this pocket is critical for its antagonistic activity. Key residues identified through structural and mutagenesis studies include those in the S2-S3 linker and the S4 and S5 helices.[6][8]
Key Interacting Residues in Human TRPV4:
| Residue | Location | Interaction Type (Predicted) |
| D546 | S2-S3 Linker | Crucial for inhibition[6] |
| Y591 | S4 Helix | Participates in HC-067047 interaction[6] |
Mutagenesis studies have confirmed the importance of these residues. For instance, mutating D546 to alanine (D546A) significantly reduces the inhibitory potency of HC-067047.[6]
Structure-Activity Relationship (SAR) Insights
Key Structural Features of HC-067047 for Activity:
-
Pyrrole-3-carboxamide Core: This central scaffold correctly positions the substituent groups for optimal interaction with the binding pocket.
-
2-Methyl and 5-Phenyl Groups on the Pyrrole Ring: These hydrophobic groups likely engage in van der Waals interactions within the binding pocket.
-
1-[3-(4-morpholinyl)propyl] Group: The morpholino group can act as a hydrogen bond acceptor and the propyl linker provides the necessary spacing and flexibility.
-
N-[3-(trifluoromethyl)phenyl] Group: The trifluoromethylphenyl moiety is crucial for potency, likely through hydrophobic and aromatic interactions with residues in the binding pocket.
Future SAR studies would likely involve systematic modifications at these positions to probe the chemical space and optimize properties such as potency, selectivity, and pharmacokinetic profiles.
Experimental Protocols for Characterizing HC-067047 Activity
The following are detailed methodologies for key experiments used to evaluate the antagonist activity of HC-067047 and its analogues.
Calcium Imaging Assay for TRPV4 Inhibition
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation and its inhibition by antagonists.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding for human TRPV4 using a suitable transfection reagent.
-
Cells are plated onto poly-D-lysine coated coverslips or 96-well plates 24 hours post-transfection.
-
-
Fluorescent Calcium Indicator Loading:
-
Assay Procedure:
-
After loading, cells are washed to remove excess dye and incubated in HBSS.
-
A baseline fluorescence is recorded using a fluorescence microscope or a plate reader (excitation ~494 nm, emission ~516 nm for Fluo-4).
-
Cells are pre-incubated with varying concentrations of HC-067047 or vehicle for 10-20 minutes.
-
A TRPV4 agonist, such as GSK1016790A (e.g., 10 nM), is added to stimulate calcium influx.
-
Fluorescence intensity is recorded over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The data is often presented as a ratio (ΔF/F0).
-
IC50 values are determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of HC-067047 and fitting the data to a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane.
Methodology:
-
Cell Preparation:
-
TRPV4-expressing cells are prepared as for calcium imaging.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
TRPV4 currents are elicited by applying a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) or by perfusion with a TRPV4 agonist.
-
After obtaining a stable baseline current, cells are perfused with varying concentrations of HC-067047 followed by the agonist.
-
-
Data Analysis:
-
The amplitude of the agonist-induced current is measured in the absence and presence of the antagonist.
-
The percentage of inhibition is calculated for each concentration of HC-067047, and IC50 values are determined by fitting the data to a dose-response curve.
-
In Vivo Cystometry in Rodent Models
Cystometry is used to assess bladder function and is a valuable in vivo assay to evaluate the efficacy of TRPV4 antagonists in models of bladder dysfunction.[7]
Methodology:
-
Animal Model:
-
Female Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Bladder overactivity can be induced by injecting cyclophosphamide (CYP) to cause cystitis.[7]
-
-
Surgical Implantation of Catheter:
-
Animals are anesthetized.
-
A catheter is implanted into the dome of the bladder and secured with a purse-string suture. The other end of the catheter is tunneled subcutaneously and externalized at the back of the neck.
-
-
Cystometric Recordings:
-
After a recovery period, the conscious and freely moving animal is placed in a metabolic cage.
-
The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Saline is infused into the bladder at a constant rate (e.g., 10 ml/hr for rats).
-
Intravesical pressure is continuously recorded. Micturition volumes can be measured using a fluid collector placed on a balance.
-
After a baseline recording period, HC-067047 or vehicle is administered (e.g., intraperitoneally).
-
Cystometric parameters are recorded post-treatment.
-
-
Data Analysis:
-
The following parameters are analyzed: micturition pressure, bladder capacity, voiding interval, and voided volume.
-
The effects of HC-067047 on these parameters are compared to baseline and vehicle-treated animals.
-
Conclusion
HC-067047 stands as a cornerstone tool for the study of TRPV4. Its well-characterized potency, selectivity, and mechanism of action, further elucidated by recent structural studies, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate the effects of HC-067047 and other potential TRPV4 modulators. A deeper understanding of the structure-activity relationship of HC-067047 and its analogues will undoubtedly accelerate the discovery of new medicines targeting TRPV4-related pathologies.
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Pharmacology of TRPV4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human TRPV4 in complex with GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on the structure and the function relationships of the TRPV4 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. hellobio.com [hellobio.com]
Species-Specific Activity of HC-067047 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 hydrochloride is a small molecule compound recognized for its potent and selective antagonist activity against the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a widely expressed non-selective cation channel that functions as a polymodal sensor, responding to a variety of stimuli including heat, osmotic pressure, and mechanical stress. Its involvement in numerous physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the species-specific activity of HC-067047, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action
HC-067047 acts as a potent and selective antagonist of the TRPV4 ion channel.[2] Its mechanism is characterized by a reversible, non-competitive inhibition of the channel.[3][4] This means that HC-067047 can block channel activity regardless of the type of stimulus that activates it, including heat, osmotic changes, arachidonic acid, and synthetic ligands.[3][4][5] The compound exhibits high selectivity for TRPV4 over other closely related TRP channels such as TRPV1, TRPV2, and TRPV3.[2][5]
Quantitative Data: Species-Specific Potency
The inhibitory potency of HC-067047 on TRPV4 channels demonstrates notable variability across different species. The half-maximal inhibitory concentration (IC₅₀) values, a standard measure of antagonist potency, have been determined for human, mouse, and rat TRPV4 orthologs.
| Species | TRPV4 Ortholog | IC₅₀ (nM) |
| Human | hTRPV4 | 48 ± 6[3][4][5][6] |
| Mouse | mTRPV4 | 17 ± 3[3][4][5][6] |
| Rat | rTRPV4 | 133 ± 25[3][4][5][6] |
Table 1: Comparative IC₅₀ values of HC-067047 for human, mouse, and rat TRPV4 orthologs.
Experimental Protocols
The characterization of HC-067047's species-specific activity has been established through a series of well-defined in vitro and in vivo experiments.
In Vitro Potency Determination: Whole-Cell Electrophysiology
The IC₅₀ values for the different species' TRPV4 orthologs were determined using whole-cell patch-clamp electrophysiology.
-
Cell Line: Human Embryonic Kidney (HEK) cells were utilized for the heterologous expression of the specific TRPV4 orthologs (human, mouse, or rat).[3]
-
Experimental Procedure:
-
HEK cells were transfected with the cDNA encoding the desired TRPV4 ortholog.
-
Whole-cell currents were recorded from single transfected cells.
-
The TRPV4 channels were activated by applying a known agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD).[3]
-
HC-067047 was then perfused at varying concentrations to determine its inhibitory effect on the agonist-induced currents.
-
The concentration of HC-067047 that produced a 50% reduction in the current was determined as the IC₅₀ value. The inhibition by HC-067047 was found to be reversible upon washout of the compound.[3][6]
-
In Vitro Functional Assay: Calcium Imaging
Calcium imaging experiments were conducted to confirm the inhibitory activity of HC-067047 on endogenous TRPV4 channels.
-
Cell Type: Cultured mouse urothelial cells, which endogenously express TRPV4, were used.[3][5]
-
Experimental Procedure:
-
Urothelial cells were loaded with a calcium-sensitive fluorescent dye.
-
The cells were stimulated with the TRPV4 agonist 4α-phorbol 12,13-dihexanoate (4α-PDH) to induce an increase in intracellular calcium.[2][5]
-
HC-067047 was applied to the cells to measure its ability to block the agonist-induced calcium influx.
-
The IC₅₀ for the inhibition of the endogenous TRPV4-mediated response in mouse urothelial cells was determined to be 22 ± 1 nM.[3][5]
-
In Vivo Efficacy Model: Cyclophosphamide-Induced Cystitis
The in vivo efficacy of HC-067047 was evaluated in mouse and rat models of cyclophosphamide-induced cystitis, a condition characterized by bladder inflammation and overactivity.
-
Animal Models: Wild-type (WT) and TRPV4 knockout (Trpv4-/-) mice, as well as rats, were used.[7][8][9]
-
Experimental Procedure:
-
Cystitis was induced in the animals by a single intraperitoneal injection of cyclophosphamide.
-
HC-067047 (at doses up to 50 mg/kg) was administered via intraperitoneal injection.[7][9][10]
-
Bladder function was assessed using cystometry to measure parameters such as functional bladder capacity and micturition frequency.[7][8][9]
-
Results showed that HC-067047 significantly increased functional bladder capacity and reduced voiding frequency in both mice and rats with cystitis.[3][8]
-
Importantly, HC-067047 had no effect on the bladder function of Trpv4-/- mice, confirming that its in vivo effects are specifically mediated through the TRPV4 channel.[7][8][9]
-
Visualizations: Signaling Pathways and Workflows
Caption: TRPV4 channel activation and inhibition by HC-067047.
Caption: Workflow for IC₅₀ determination via whole-cell patch clamp.
Caption: Experimental workflow for the in vivo cystitis model.
Conclusion
This compound is a well-characterized, potent, and selective TRPV4 antagonist with demonstrable species-specific activity. The compound is most potent against the mouse TRPV4 ortholog, followed by the human and then the rat orthologs. These differences in potency are critical for the design and interpretation of both preclinical and translational studies. The detailed experimental protocols and workflows provided herein offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of TRPV4 antagonism across different species.
References
- 1. HC-067047 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
The Role of TRPV4 Channels in Pulmonary Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca2+. It is widely expressed in various tissues and cells, including the lung. In the pulmonary system, TRPV4 is found in the vascular endothelium, alveolar epithelial cells, and immune cells such as macrophages.[1][2] This channel acts as a polymodal sensor, responding to a variety of stimuli including mechanical stress (e.g., shear stress from blood flow, cell swelling), temperature, and chemical agonists. Activation of TRPV4 leads to an influx of Ca2+, which triggers a cascade of downstream signaling events.
Emerging evidence strongly implicates the TRPV4 channel as a critical mediator in the pathogenesis of pulmonary edema, a life-threatening condition characterized by the accumulation of fluid in the lungs.[1][3] Overactivation of TRPV4 disrupts the integrity of the alveolo-capillary barrier, leading to increased vascular permeability and subsequent fluid leakage into the interstitial and alveolar spaces.[1] This guide provides an in-depth technical overview of the role of TRPV4 in pulmonary edema, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Core Signaling Pathway of TRPV4 in Pulmonary Edema
The activation of TRPV4 channels in pulmonary endothelial and epithelial cells is a central event in the development of pulmonary edema. The influx of Ca2+ through TRPV4 triggers a series of intracellular events that culminate in the disruption of the endothelial and epithelial barriers.
-
Activation by Mechanical and Chemical Stimuli: Increased intravascular pressure, as seen in heart failure, or mechanical stretch from ventilator-induced lung injury (VILI), can activate TRPV4 channels.[2][4] Additionally, endogenous chemical activators, such as arachidonic acid metabolites, can also trigger channel opening.[5]
-
Calcium Influx and Downstream Signaling: The primary consequence of TRPV4 activation is an influx of Ca2+. This rise in intracellular Ca2+ can lead to the activation of various downstream effectors, including nitric oxide synthase (NOS) and phospholipase A2. The increased Ca2+ can also induce Ca2+-induced Ca2+ release from internal stores, amplifying the signal.[6]
-
Barrier Disruption: The signaling cascade initiated by TRPV4 activation ultimately leads to the disassembly of adherens and tight junctions between endothelial and epithelial cells. This increases the permeability of the alveolo-capillary barrier, allowing fluid and proteins to leak from the capillaries into the lung tissue and airspaces, resulting in pulmonary edema.
Quantitative Data on TRPV4 in Pulmonary Edema
The following tables summarize key quantitative findings from preclinical studies investigating the role of TRPV4 in different models of pulmonary edema.
Table 1: Effect of TRPV4 Inhibition on Pulmonary Edema
| Model of Pulmonary Edema | Animal Model | TRPV4 Inhibitor | Outcome Measure | Result | Reference |
| Heart Failure | Mouse | GSK2193874 | Lung Wet/Dry Weight Ratio | Significant reduction | [7] |
| Heart Failure | Rat | GSK2193874 | Arterial Oxygenation | Significant improvement | [8] |
| Ventilator-Induced Lung Injury | Mouse | GSK2193874 | Lung Vascular Permeability | Significant decrease | [2] |
| Acid-Induced Lung Injury | Mouse | HC-067047 | Bronchoalveolar Lavage (BAL) Fluid Protein | Significant reduction | [2] |
| Chlorine-Induced Lung Injury | Mouse | GSK2193874 | Blood Oxygen Saturation | Significant improvement | [2] |
Table 2: Impact of TRPV4 Deletion in Mouse Models of Pulmonary Edema
| Model of Pulmonary Edema | Outcome Measure | Wild-Type Mice | TRPV4 Knockout Mice | Reference |
| High Vascular Pressure | Lung Wet/Dry Weight Ratio | Increased | No significant increase | [9] |
| Ventilator-Induced Lung Injury | Filtration Coefficient (Kf) | >2.2-fold increase | No significant increase | [4] |
| Acid-Induced Lung Injury | BAL Fluid Neutrophil Count | Significantly elevated | Significantly lower | [10] |
| Ischemia-Reperfusion Injury | Lung Edema | Present | Significantly enhanced | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to study the role of TRPV4 in pulmonary edema.
In Vivo Models of Pulmonary Edema
-
Heart Failure-Induced Pulmonary Edema:
-
Animal Model: Mice or rats.
-
Procedure: Myocardial infarction is induced by permanent ligation of the left anterior descending coronary artery. This leads to left ventricular dysfunction and subsequent pulmonary edema.
-
Assessment: Pulmonary edema is quantified by measuring the lung wet-to-dry weight ratio. Arterial blood gases are analyzed to assess oxygenation.[7][8]
-
-
Ventilator-Induced Lung Injury (VILI):
-
Animal Model: Mice.
-
Procedure: Animals are mechanically ventilated with high peak inflation pressures (e.g., 35 cmH2O) for a defined period (e.g., 30 minutes).
-
Assessment: Lung vascular permeability is measured by determining the filtration coefficient (Kf) in isolated perfused lungs.[4]
-
Measurement of Lung Vascular Permeability
-
Evans Blue Dye Extravasation:
-
Principle: Evans blue dye binds to albumin in the circulation. Extravasation of the dye into the lung tissue is a measure of increased vascular permeability.
-
Procedure: Evans blue dye is injected intravenously. After a set time, the lungs are perfused to remove intravascular dye, and the amount of dye in the lung tissue is quantified spectrophotometrically.
-
-
Bronchoalveolar Lavage (BAL):
-
Principle: The protein concentration in the fluid recovered from a lung lavage is an indicator of alveolo-capillary barrier disruption.
-
Procedure: The lungs are lavaged with a known volume of saline. The recovered BAL fluid is centrifuged, and the protein concentration in the supernatant is measured.
-
Cellular and Molecular Assays
-
Calcium Imaging:
-
Principle: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation.
-
Procedure: Lung endothelial or epithelial cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with a TRPV4 agonist (e.g., GSK1016790A), and changes in fluorescence are monitored using a fluorescence microscope.[12]
-
-
Western Blotting:
-
Principle: To determine the expression levels of TRPV4 protein in lung tissue or cultured cells.
-
Procedure: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a specific primary antibody against TRPV4, followed by a secondary antibody conjugated to a detectable enzyme.[13][14]
-
Therapeutic Potential of TRPV4 Inhibition
The central role of TRPV4 in the pathogenesis of pulmonary edema makes it an attractive therapeutic target. Several preclinical studies have demonstrated that pharmacological inhibition of TRPV4 can prevent or resolve pulmonary edema in various animal models.[2][7]
-
Small Molecule Inhibitors: A number of selective TRPV4 inhibitors, such as GSK2193874 and HC-067047, have been developed and shown to be effective in reducing lung injury and improving respiratory function in preclinical models.[2][7] GSK2193874, an orally active TRPV4 blocker, has been shown to prevent and resolve pulmonary edema in both acute and chronic heart failure models.[7]
-
Gene Therapy Approaches: More targeted approaches are also being explored. For instance, adeno-associated virus (AAV) vectors have been used to deliver a gene that inhibits the mechanotransduction pathway leading to TRPV4 activation in lung cells, successfully suppressing pulmonary barrier leakage in a lung-on-a-chip model.[15]
The development of TRPV4-targeted therapies holds significant promise for the treatment of pulmonary edema. Further research is needed to translate these promising preclinical findings into effective clinical treatments for patients.
References
- 1. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Urgent reconsideration of lung edema as a preventable outcome in COVID-19: inhibition of TRPV4 represents a promising and feasible approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Fluid-induced lung injury-role of TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. TRPV4 channels are essential for alveolar epithelial barrier function as protection from lung edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gene therapy technique offers a more targeted approach for treatment of pulmonary edema - AIP.ORG [aip.org]
Methodological & Application
Application Notes and Protocols for HC-067047 Hydrochloride In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo application of HC-067047 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4][5][6] The information presented herein is intended to facilitate the design and execution of pre-clinical studies investigating the therapeutic potential of TRPV4 inhibition.
Mechanism of Action
HC-067047 is a selective TRPV4 channel antagonist that reversibly inhibits currents through human, rat, and mouse TRPV4 orthologs.[2][3][4][5] The compound has been demonstrated to be effective in various animal models, particularly in studies related to bladder dysfunction, where it has been shown to increase functional bladder capacity and reduce urination frequency.[1][3][7] Its in vivo effects are on-target, as the compound did not affect bladder function in TRPV4 knockout mice.[1][3][7] The inhibitory action of HC-067047 on TRPV4 channels makes it a valuable tool for investigating the physiological and pathophysiological roles of this channel.
The proposed mechanism involves the blockade of TRPV4 channels, which are implicated in various cellular signaling processes. The following diagram illustrates the signaling pathway in the context of bladder dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of HC-067047
| Species/Cell Type | IC50 Value (nM) | Assay |
| Human TRPV4 | 48 ± 6 | Whole-cell patch clamp |
| Mouse TRPV4 | 17 ± 3 | Whole-cell patch clamp |
| Rat TRPV4 | 133 ± 25 | Whole-cell patch clamp |
| Mouse Urothelial Cells (endogenous TRPV4) | 22 ± 1 | Ca2+ imaging |
Data sourced from Everaerts et al., 2010.[1]
Table 2: In Vivo Dosing and Administration Routes
| Animal Model | Species | Dose | Route of Administration | Key Findings |
| Cyclophosphamide-Induced Cystitis | Mouse, Rat | 10 mg/kg | Intraperitoneal (i.p.) | Increased functional bladder capacity and reduced micturition frequency.[1][3][7] |
| Cyclophosphamide-Induced Cystitis | Mouse | 0-50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent decrease in voiding frequency and increase in voided volume.[1][3] |
| Chronic Urothelial Overexpression of NGF | Mouse | 1 µM | Intravesical | Reversed increased voiding frequency and reduced voided volume.[8] |
| Sepsis (Endotoxemia) | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Reduced water intake.[9] |
| Myocardial Ischemia/Reperfusion | Mouse | 5, 10, 20 mg/kg (once/8h) | Not specified | Dose-dependent reduction in infarct size and improved cardiac function.[10] |
Experimental Protocols
Below are detailed protocols for the in vivo administration of this compound based on published studies.
Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Model of Bladder Dysfunction
This protocol is adapted from studies on cyclophosphamide-induced cystitis.[1]
1. Materials:
- This compound
- Vehicle: 10% Dimethyl sulfoxide (DMSO) in saline[9]
- Cyclophosphamide (for disease induction)
- Sterile syringes and needles (27-gauge or smaller)
- Appropriate mouse strain (e.g., C57BL/6)
2. Procedure:
- Disease Induction: Induce cystitis by intraperitoneal injection of cyclophosphamide.
- Drug Preparation: Prepare a stock solution of HC-067047 in DMSO. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose) and a vehicle composition of 10% DMSO. Ensure the final injection volume is appropriate for the animal's weight (e.g., 500 µL).[9]
- Administration: Administer the prepared HC-067047 solution or vehicle via intraperitoneal injection.
- Observation: The effects of HC-067047 can be observed within 30 minutes of administration.[1][3][7] Pharmacokinetic studies have shown that at a 10 mg/kg i.p. dose in rats, HC-067047 levels remain significantly above the IC50 for more than 2 hours.[1][8]
- Data Collection: Monitor relevant parameters such as voiding frequency and volume.
Protocol 2: Intravesical Administration in Mice
This protocol is based on studies investigating localized effects in the bladder.[8]
1. Materials:
- This compound
- Saline
- Anesthetic (e.g., 2% isoflurane)
- Bladder catheter
2. Procedure:
- Anesthesia: Anesthetize the mouse using isoflurane.
- Catheterization: Insert a catheter into the bladder.
- Drug Administration: Inject the HC-067047 solution (e.g., 1 µM in a volume of <0.2 mL) through the catheter into the bladder.[8]
- Incubation: Maintain the animal under anesthesia for 30 minutes to allow the compound to remain in the bladder and prevent reflexive voiding.[8]
- Washout and Recovery: After the incubation period, drain the drug from the bladder and wash with saline. Allow the animal to recover from anesthesia for 20 minutes before subsequent experimentation.[8]
Experimental Workflow Visualization
The following diagram outlines a general workflow for an in vivo study using HC-067047.
Important Considerations
-
Side Effects: While a 10 mg/kg dose of HC-067047 is generally well-tolerated, higher doses (e.g., 100 mg/kg) have been associated with side effects such as hunched posture and piloerection.[1]
-
Selectivity: HC-067047 has been shown to be selective for TRPV4 over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8.[6] However, at submicromolar concentrations, some effects on TRPM8 and hERG channels have been observed.[1]
-
Solubility: HC-067047 is soluble in DMSO and ethanol.[6] For in vivo formulations, it is crucial to use appropriate co-solvents and vehicles to ensure solubility and bioavailability.[7]
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly and use it on the same day.[3]
This guide is intended to serve as a starting point for researchers. Specific experimental details may need to be optimized based on the research question, animal model, and laboratory conditions.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 8. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for HC-067047 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of HC-067047 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in a cell culture setting.
Product Information
| Property | Value | Source |
| Chemical Name | 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide hydrochloride | [1] |
| Molecular Formula | C₂₆H₂₈F₃N₃O₂・HCl | [1] |
| Molecular Weight | 507.98 g/mol | [2] |
| CAS Number | 1481646-76-7 | [2] |
Mechanism of Action
HC-067047 is a selective antagonist of the TRPV4 ion channel.[3] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, TRPV4 allows the influx of Ca²⁺, leading to downstream cellular responses. HC-067047 blocks this channel, thereby inhibiting the influx of calcium and subsequent signaling events.[1][4] This makes it a valuable tool for investigating the physiological and pathological roles of TRPV4.
Caption: Inhibition of the TRPV4 channel by HC-067047.
Quantitative Data
HC-067047 exhibits potent and selective inhibition of TRPV4 channels across different species.
| Parameter | Species | Value (IC₅₀) | Reference |
| TRPV4 Inhibition | Human | 48 nM | [1][2][4][5][6][7][8] |
| Rat | 133 nM | [1][2][4][5][6][7][8] | |
| Mouse | 17 nM | [1][2][4][5][6][7][8] | |
| 4α-PDD-induced Ca²⁺ response | Not Specified | 22 nM | [1][4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the response by 50%.
Experimental Protocols
Reagent Preparation
4.1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line of interest
4.1.2. Preparation of Stock Solution (10 mM):
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 507.98 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.08 mg of this compound.
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration.[1][9]
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to a year.[5][6]
Caption: Workflow for preparing HC-067047 stock solution.
Application in Cell Culture
4.2.1. Preparation of Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM HC-067047 stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium if necessary. For the final working concentration, dilute the stock solution or the intermediate dilution directly into the complete cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
-
4.2.2. Treatment of Cells:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Medium Replacement: Remove the existing culture medium.
-
Application of Treatment: Add the cell culture medium containing the desired final concentration of this compound to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours), depending on the specific experimental design.[2][6]
-
Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays, protein expression analysis, or functional assays.
In Vitro Study Example
In a study using HEI-OC1 cells, treatment with 1 µM HC-067047 for 24 hours significantly decreased the mRNA and protein expression of TRPV4.[2][6] Furthermore, a 48-hour treatment with 1 µM HC-067047 inhibited cell proliferation and promoted apoptosis in these cells.[2][6]
Safety and Handling
-
This compound is for research use only and is not intended for human or veterinary use.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: The protocols provided are for guidance only. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
- 1. HC 067047 Supplier | Hello Bio [hellobio.com]
- 2. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 3. HC-067047 - Wikipedia [en.wikipedia.org]
- 4. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols: HC-067047 Hydrochloride Solubility in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of HC-067047 hydrochloride, a potent and selective TRPV4 antagonist, in Dimethyl Sulfoxide (DMSO) and saline-based solutions for in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] As a selective antagonist, it is a valuable tool for investigating the physiological and pathophysiological roles of TRPV4 in various biological systems. Accurate preparation of this compound solutions is the first critical step for any experiment. This document outlines its solubility characteristics and provides standardized protocols for its dissolution.
Physicochemical Properties
Solubility Data
The solubility of HC-067047 and its hydrochloride salt has been reported in various solvents. The following table summarizes the quantitative data for solubility in DMSO. Direct solubility in saline is not explicitly reported, as the compound has low aqueous solubility. Therefore, for in vivo applications, a co-solvent system is typically employed.
| Solvent | Compound Form | Concentration | Reference |
| DMSO | HC-067047 | 100 mM | [4][5] |
| DMSO | HC-067047 | 94 mg/mL (~199 mM) | [6] |
| DMSO | HC-067047 | 50 mg/mL | [7] |
| DMSO | HC-067047 | 15 mg/mL | [8] |
Note: The solubility of the hydrochloride salt is expected to be similar in DMSO. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[6]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound (MW: 507.98 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 507.98 g/mol x 1000 mg/g = 5.08 mg
-
-
Weigh the compound: Accurately weigh 5.08 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[2][5]
Preparation of a Saline-Based Formulation for In Vivo Administration
Due to the low aqueous solubility of this compound, a co-solvent system is necessary for preparing formulations suitable for in vivo administration (e.g., intraperitoneal injection). This protocol is an example of a commonly used formulation.
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
Tween 80 (Polysorbate 80)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl in water)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
This protocol describes the preparation of 1 mL of a vehicle containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final concentration of the drug can be adjusted by varying the concentration of the initial DMSO stock.
-
Prepare the vehicle components: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
100 µL of DMSO (containing the desired amount of this compound)
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween 80. Mix until the solution is clear.
-
450 µL of sterile saline. Mix until the solution is clear and homogenous.
-
-
Final Concentration Example: To achieve a final drug concentration of 10 mg/mL in the injection vehicle, you would start with a 100 mg/mL stock of this compound in DMSO.
-
Use immediately: It is recommended to use the freshly prepared formulation immediately for optimal results.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound as a TRPV4 antagonist.
Caption: Experimental workflow for the preparation and use of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 3. HC-067047 - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. HC 067047 Supplier | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: HC-067047 in Patch Clamp Electrophysiology
Introduction
HC-067047 is a potent, selective, and reversible antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] As a non-selective cation channel, TRPV4 is implicated in a multitude of physiological processes, including mechanosensation, osmoregulation, and thermosensation.[3] It is activated by a diverse range of stimuli such as heat, osmotic pressure, shear stress, and chemical compounds like phorbol esters and the synthetic agonist GSK1016790A.[3][4] The specificity of HC-067047 makes it an invaluable pharmacological tool for isolating and characterizing TRPV4-mediated currents in both native tissues and heterologous expression systems using patch clamp electrophysiology.[1][5] These notes provide a comprehensive guide for researchers utilizing HC-067047 to investigate TRPV4 channel function.
Mechanism of Action
HC-067047 functions as a noncompetitive antagonist of the TRPV4 channel.[1][6] It reversibly inhibits ion influx through TRPV4 channels, regardless of the activation stimulus.[1] This suggests that HC-067047 does not compete with agonists for the same binding site but rather modulates the channel's ability to open.[6] Its high selectivity for TRPV4 over other TRP channels (TRPV1, TRPV2, TRPV3, TRPM8) ensures minimal off-target effects in electrophysiological recordings.[7]
Pharmacological and Physicochemical Properties
The key parameters for using HC-067047 in experiments are summarized below. This data is critical for preparing accurate stock solutions and determining appropriate working concentrations.
| Property | Value | Citation(s) |
| Chemical Name | 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide | [8] |
| Molecular Weight | 471.51 g/mol | [7][8] |
| IC₅₀ (Human TRPV4) | 48 nM | [1][6][7][9] |
| IC₅₀ (Mouse TRPV4) | 17 nM | [1][6][7][9] |
| IC₅₀ (Rat TRPV4) | 133 nM | [1][6][7][9] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol. | [7][8] |
| Storage | Store solid compound at +4°C. Store stock solutions at -20°C for up to one month.[8] | [8] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of the TRPV4 channel in response to various stimuli and the inhibitory action of HC-067047.
Caption: TRPV4 channel activation by diverse stimuli and its inhibition by HC-067047.
Detailed Protocol: Whole-Cell Patch Clamp Analysis of TRPV4 Inhibition
This protocol describes how to measure the inhibitory effect of HC-067047 on TRPV4 currents activated by the agonist GSK1016790A in a heterologous expression system (e.g., HEK293 cells).
Part 1: Preparation of Solutions
Proper solution preparation is critical for successful patch clamp experiments.
-
Extracellular (Bath) Solution (in mM):
-
Intracellular (Pipette) Solution (in mM):
-
K-Gluconate: 115
-
HEPES: 10
-
EGTA: 11
-
NaCl: 5
-
ATP-Mg: 2
-
GTP-Na: 0.3
-
Instructions: Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[10] Filter using a 0.2 µm syringe filter before use and store on ice.
-
-
HC-067047 Stock and Working Solutions:
-
Stock Solution (10 mM): Dissolve 4.72 mg of HC-067047 (MW: 471.51) in 1 mL of 100% DMSO.[7] Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution into the extracellular solution to achieve final desired concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
-
-
Agonist (GSK1016790A) Solution:
-
Prepare a stock solution in DMSO. On the day of the experiment, dilute into the extracellular solution to a final working concentration (e.g., 10-100 nM).
-
Part 2: Cell Preparation and Recording
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently transfected with the gene for the TRPV4 ortholog of interest (human, mouse, or rat). Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 5–8 MΩ when filled with intracellular solution.[11]
-
Establishing Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution (~2 mL/min).
-
Approach a target cell with the glass pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[10][12]
-
Part 3: Voltage-Clamp Experimental Procedure
-
Stabilization: Clamp the cell's membrane potential at -60 mV. Allow the recording to stabilize for 3-5 minutes.
-
Baseline Recording: Record baseline currents. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) or a step protocol to measure the cell's basal current-voltage (I-V) relationship.
-
TRPV4 Activation: Perfuse the bath with the extracellular solution containing the TRPV4 agonist GSK1016790A. A large, non-selective cation current should develop, indicating TRPV4 activation.[5][13] Wait for the current to reach a stable plateau.
-
Application of HC-067047: While continuing to apply the agonist, co-perfuse with a solution containing both the agonist and HC-067047. Start with the lowest concentration of HC-067047.
-
Inhibition Measurement: Record the inward and outward currents after they stabilize in the presence of the antagonist. A significant reduction in the current amplitude indicates inhibition by HC-067047.[5]
-
Dose-Response (Optional): To determine the IC₅₀, repeat steps 4-5 with progressively higher concentrations of HC-067047 on different cells.
-
Washout: Perfuse the chamber again with the agonist-only solution to demonstrate the reversibility of the block. The current should partially or fully recover to the level seen in step 3.
Part 4: Data Analysis
-
Measure the peak current amplitude elicited by the agonist (I_agonist).
-
Measure the remaining current amplitude in the presence of the antagonist (I_antagonist).
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = (1 - (I_antagonist / I_agonist)) * 100
-
-
Plot the % Inhibition against the log concentration of HC-067047 and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow Diagram
The following flowchart provides a visual summary of the experimental protocol.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HC-067047 - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. rndsystems.com [rndsystems.com]
- 8. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HC-067047 Hydrochloride in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] TRPV4 is a non-selective cation channel that is permeable to calcium and is involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[4][5] Its activation leads to an influx of calcium ions, which can be monitored using calcium imaging assays.[1] These assays are crucial for studying TRPV4 function and for screening potential modulators of the channel. This document provides detailed application notes and protocols for the use of this compound in calcium imaging assays.
HC-067047 reversibly inhibits TRPV4 channels in various species, including human, mouse, and rat.[2][6] Its selectivity for TRPV4 over other TRP channels, such as TRPV1, TRPV2, TRPV3, and TRPM8, makes it a valuable tool for isolating and studying TRPV4-specific signaling pathways.[2]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear reference for its potency and solubility.
Table 1: Potency of this compound as a TRPV4 Antagonist
| Species/Cell Line | IC50 Value | Reference(s) |
| Human (recombinant) | 48 ± 6 nM | [1] |
| Mouse (recombinant) | 17 ± 3 nM | |
| Rat (recombinant) | 133 ± 25 nM | |
| Mouse (urothelial cells, endogenous) | 22 ± 1 nM | [6] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 94 mg/mL (~199 mM) | [3] |
| Ethanol | 24 mg/mL | [3] |
| Water | Insoluble | [3] |
Signaling Pathway
The activation of the TRPV4 channel by various stimuli initiates a signaling cascade that results in an increase in intracellular calcium. HC-067047 acts as a direct antagonist to this channel, preventing the influx of calcium.
Caption: TRPV4 Signaling Pathway and Inhibition by HC-067047.
Experimental Protocols
This section provides detailed protocols for preparing this compound stock solutions and for performing a calcium imaging assay to measure the inhibition of TRPV4-mediated calcium influx.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (typically around 508.0 g/mol , but refer to the manufacturer's certificate of analysis), calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage.
Protocol 2: Calcium Imaging Assay Using a Fluorescent Plate Reader
This protocol is designed for a 96-well plate format and uses a fluorescent calcium indicator such as Fluo-4 AM.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293 cells stably expressing human TRPV4)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound stock solution (10 mM in DMSO)
-
TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate)
-
Fluo-4 AM, calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescence microplate reader with automated liquid handling
Experimental Workflow:
Caption: Experimental workflow for the calcium imaging assay.
Procedure:
-
Cell Seeding:
-
Seed the TRPV4-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Preparation of Reagents:
-
Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 2-5 µM. Add Pluronic F-127 (final concentration 0.02-0.04%) to aid in dye solubilization.
-
Compound Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. Include a vehicle control (DMSO at the same final concentration as the highest HC-067047 concentration).
-
Agonist Plate: Prepare the TRPV4 agonist at a 2X concentration in Assay Buffer in a separate 96-well plate. The final concentration should be at or near the EC₈₀ to ensure a robust signal for inhibition studies.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add a final volume of 50 µL of Assay Buffer to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the cell plate, compound plate, and agonist plate into the fluorescence microplate reader.
-
Set the instrument to excite at ~494 nm and measure emission at ~516 nm.
-
Program the instrument to first add 50 µL from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to then add 100 µL from the agonist plate to the cell plate.
-
Immediately begin recording the fluorescence signal continuously for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F₀) to obtain the F/F₀ ratio.
-
Determine the peak fluorescence response for each concentration of HC-067047.
-
Plot the peak fluorescence response against the logarithm of the HC-067047 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV4 channel in cellular calcium signaling. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in calcium imaging assays. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Use of HC-067047
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in various in vitro experimental settings. This document includes a summary of its effective concentrations, detailed protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
HC-067047 is a widely used pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 channels.[1] These channels are non-selective cation channels that are activated by a variety of stimuli, including heat, osmotic pressure, and mechanical stress.[2][3] HC-067047 acts as a reversible inhibitor of TRPV4, making it an invaluable tool for studying processes such as calcium signaling, cell viability, and apoptosis in TRPV4-expressing cells.[4][5]
Data Presentation: Effective Concentrations of HC-067047
The effective concentration of HC-067047 for in vitro studies can vary depending on the cell type, the specific assay, and the species of the TRPV4 ortholog being targeted. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and commonly used working concentrations for HC-067047.
| Parameter | Species | Cell Line/System | Value | Reference(s) |
| IC₅₀ | Human | Recombinant hTRPV4 | 48 nM | [4][5][6][7][8][9] |
| Human | HEK293 cells expressing hTRPV4 | 48 ± 6 nM | [5][7][9] | |
| Human | CHO-K1 cells expressing hTRPV4 | 57 nM | [4] | |
| Rat | Recombinant rTRPV4 | 133 nM | [4][5][6][7][8][9] | |
| Mouse | Recombinant mTRPV4 | 17 nM | [4][5][6][7][8][9] | |
| Mouse | Cultured mouse urothelial cells (endogenous TRPV4) | 22 ± 1 nM | [5][7] | |
| Working Concentration | Not specified | HEI-OC1 cells (mRNA expression, protein expression, cell proliferation, apoptosis) | 1 µM | [4] |
| Mouse | Cardiomyocytes (hypoxia/reoxygenation injury) | 1 µM | [2] | |
| Mouse | Mesenteric artery endothelial cells (calcium imaging) | 10 µM | [10][11] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the TRPV4 signaling pathway and a general workflow for in vitro experiments using HC-067047.
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving HC-067047. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 activation and its inhibition by HC-067047.
Materials:
-
TRPV4-expressing cells (e.g., HEK293-hTRPV4, primary endothelial cells)
-
Glass-bottom culture dishes or 96-well black, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
TRPV4 agonist (e.g., GSK1016790A, 4α-Phorbol 12,13-didecanoate (4α-PDD))
-
HC-067047
-
DMSO (for dissolving compounds)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed TRPV4-expressing cells onto glass-bottom dishes or 96-well plates and culture until they reach the desired confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a loading solution containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Pre-incubation with HC-067047:
-
Add HBSS containing the desired concentration of HC-067047 (e.g., 100 nM - 10 µM) or vehicle (DMSO) to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence microscope or plate reader and record the baseline fluorescence for 1-2 minutes.
-
Agonist Stimulation: Add the TRPV4 agonist (e.g., 10-100 nM GSK1016790A) to the wells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence intensity for several minutes to capture the full calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline (ΔF/F₀).
-
Compare the peak fluorescence response in HC-067047-treated cells to that in vehicle-treated cells to determine the extent of inhibition.
-
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of HC-067047 on the viability and proliferation of TRPV4-expressing cells, particularly in the context of stimuli that may induce cytotoxicity via TRPV4 activation.
Materials:
-
TRPV4-expressing cells
-
96-well clear flat-bottom plates
-
Complete culture medium
-
HC-067047
-
TRPV4 agonist or cytotoxic stimulus
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of HC-067047 in culture medium.
-
If investigating a protective effect, pre-incubate the cells with HC-067047 for 1-2 hours before adding the TRPV4 agonist or cytotoxic stimulus.
-
If assessing direct cytotoxicity of HC-067047, add the compound directly to the cells.
-
Include appropriate controls: untreated cells, vehicle-treated cells, and cells treated with the stimulus alone.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol allows for the detection and quantification of apoptosis in cells treated with HC-067047, often in conjunction with a pro-apoptotic stimulus that acts through TRPV4.
Materials:
-
TRPV4-expressing cells
-
6-well plates or T-25 flasks
-
Complete culture medium
-
HC-067047
-
Pro-apoptotic stimulus
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with HC-067047 and/or a pro-apoptotic stimulus as described in the MTT assay protocol.
-
Incubate for the desired duration to induce apoptosis (e.g., 12-48 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[15]
-
-
Cell Washing: Wash the cells twice with cold PBS, centrifuging after each wash.
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V⁻/PI⁻): Live cells
-
Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
-
Upper-left (Annexin V⁻/PI⁺): Necrotic cells
-
-
Conclusion
These application notes provide a framework for the in vitro use of HC-067047 to investigate the role of TRPV4 channels. The provided protocols for calcium imaging, cell viability, and apoptosis assays, along with the summary of effective concentrations and pathway diagrams, should serve as a valuable resource for researchers in the field. As with any experimental work, optimization of these protocols for specific cellular models and research questions is encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPV4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRPV4 channels stimulate Ca2+-induced Ca2+ release in astrocytic endfeet and amplify neurovascular coupling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for HC-067047 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of HC-067047 hydrochloride, a potent and selective TRPV4 channel antagonist, in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TRPV4 inhibition.
Mechanism of Action
HC-067047 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is expressed in numerous tissues and cell types and is implicated in a range of physiological and pathophysiological processes.[3][4] By blocking the TRPV4 channel, HC-067047 inhibits the influx of cations, primarily Ca2+, into cells, thereby modulating downstream signaling pathways involved in inflammation, pain, and tissue damage.[5][6]
HC-067047 reversibly inhibits human, rat, and mouse TRPV4 channels with IC50 values of 48 nM, 133 nM, and 17 nM, respectively.[6][7][8][9][10]
Disease Models
This compound has been investigated in several mouse models, demonstrating its potential therapeutic utility in conditions where TRPV4 is implicated.
Cyclophosphamide-Induced Cystitis (Bladder Dysfunction)
In mouse models of cyclophosphamide-induced cystitis, a model for bladder pain syndrome, HC-067047 administration has been shown to increase functional bladder capacity and reduce urination frequency.[5][11] The effects of HC-067047 were absent in TRPV4 knockout mice, confirming its specific on-target activity.[5][11]
Streptozotocin-Induced Painful Diabetic Neuropathy
In a streptozotocin (STZ)-induced mouse model of diabetes, HC-067047 has been shown to prevent and reverse mechanical allodynia, a key symptom of painful diabetic neuropathy.[12][13] The compound did not, however, affect hyperglycemia or thermal cold allodynia.[12]
Lipopolysaccharide (LPS)-Induced Depression
In a mouse model of inflammation-induced depression using lipopolysaccharide (LPS), HC-067047 demonstrated antidepressant-like effects.[14] Its administration rescued aberrant behaviors, reduced neuroinflammation by decreasing the activation of astrocytes and microglia, and modulated the CaMKII-NLRP3 inflammasome pathway in the hippocampus.[7][12]
Endotoxemia-Induced Colonic Injury
HC-067047 has also shown protective effects in a mouse model of endotoxemia-induced colonic injury. It reduced body weight loss and spleen weight index while partially restoring the normal morphology of the colonic mucous layer. The mechanism involves the suppression of oxidative stress and inflammatory pyroptosis.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in the described mouse models.
Table 1: In Vivo Efficacy of HC-067047 in Mouse Models
| Disease Model | Mouse Strain | HC-067047 Dosage | Administration Route | Key Findings | Reference |
| Cyclophosphamide-Induced Cystitis | Wild-type | 0, 1, 10, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in functional bladder capacity and decrease in micturition frequency. | [6][10] |
| Painful Diabetic Neuropathy | Swiss mice | 1 mg/kg (preventative) | Subcutaneous (s.c.) | Prevented the development of mechanical allodynia. | [12] |
| 10 mg/kg (reversal) | Subcutaneous (s.c.) | Reverted established mechanical allodynia. | [12] | ||
| LPS-Induced Depression | C57BL/6 mice | Not specified | Not specified | Rescued depression-like behaviors and reduced neuroinflammation. | [14] |
| Endotoxemia-Induced Colonic Injury | C57BL/6 mice | Not specified | Not specified | Reduced body weight loss and colonic injury. |
Table 2: Pharmacokinetic and In Vitro Data
| Parameter | Species | Value |
| IC50 (TRPV4 inhibition) | Human | 48 nM |
| Rat | 133 nM | |
| Mouse | 17 nM |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Cystitis in Mice
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House animals in standard conditions with ad libitum access to food and water.
2. Induction of Cystitis:
-
Administer a single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 150-200 mg/kg.[15] Some protocols may use repeated lower doses, such as 80 mg/kg i.p. on days 0, 2, 4, and 6.[16]
-
Cystitis typically develops within 24-48 hours after a single high dose or after the final dose in a multi-dose regimen.
3. Preparation and Administration of this compound:
-
Preparation:
-
Administration:
4. Assessment of Bladder Function:
-
Voiding Behavior Analysis: Place mice individually in a metabolic cage and record urination frequency and volume over a set period (e.g., 2-4 hours).
-
Cystometry (in anesthetized mice): For more detailed analysis of bladder capacity, pressure, and contractility, perform cystometry by implanting a bladder catheter.
Protocol 2: Streptozotocin-Induced Painful Diabetic Neuropathy in Mice
1. Animal Model:
-
Species: Male Swiss or C57BL/6 mice (8 weeks old).
-
Housing: Standard housing with free access to food and water.
2. Induction of Diabetes:
-
Fast mice overnight (12-18 hours).[1]
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). A common dose is 150-200 mg/kg.[1][2]
-
Confirm diabetes 24-72 hours post-STZ injection by measuring blood glucose levels from a tail snip. Mice with blood glucose levels ≥ 250 mg/dL are considered diabetic.
3. Preparation and Administration of this compound:
-
Preparation: Prepare the HC-067047 solution as described in Protocol 1. For subcutaneous injection, ensure the vehicle is appropriate and non-irritating.
-
Administration:
-
Preventative Paradigm: Administer HC-067047 (e.g., 1 mg/kg, s.c.) daily, starting 2 weeks after STZ injection, for a specified duration (e.g., 4 weeks).[12]
-
Reversal Paradigm: After the establishment of mechanical allodynia (typically 4-6 weeks post-STZ), administer a single or repeated dose of HC-067047 (e.g., 10 mg/kg, s.c.).[12]
-
4. Assessment of Neuropathic Pain:
-
Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A decrease in the threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia/Allodynia: Use a hot plate or Hargreaves test to assess the response to thermal stimuli.
Protocol 3: Lipopolysaccharide (LPS)-Induced Depression in Mice
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions.
2. Induction of Depression-like Behavior:
-
Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli. A common dose is 0.5 or 0.83 mg/kg.[18] Some protocols may use repeated injections.[8]
-
Depression-like behaviors typically manifest 24 hours after LPS injection, once sickness behaviors have subsided.[19]
3. Preparation and Administration of this compound:
-
Preparation: Prepare the HC-067047 solution as described in Protocol 1.
-
Administration: Administer HC-067047 or vehicle control via i.p. injection at the desired dose. The timing of administration relative to LPS injection should be optimized based on the study design (e.g., pre-treatment or post-treatment).
4. Assessment of Depression-like Behavior:
-
Forced Swim Test (FST): Measure the duration of immobility when the mouse is placed in a cylinder of water. An increase in immobility time is indicative of a depression-like state.[18]
-
Tail Suspension Test (TST): Measure the duration of immobility when the mouse is suspended by its tail.
-
Sucrose Preference Test: Assess anhedonia by measuring the preference for a sucrose solution over plain water. A decrease in sucrose preference is a sign of anhedonia.
Signaling Pathways and Visualizations
HC-067047, by inhibiting TRPV4, modulates downstream signaling cascades. A key pathway implicated in the context of inflammation and neuroinflammation is the CaMKII-NLRP3 inflammasome pathway.
TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of Ca2+, which can then trigger various downstream signaling events.
Caption: General TRPV4 channel activation and downstream signaling.
HC-067047 Inhibition of TRPV4-Mediated CaMKII-NLRP3 Inflammasome Activation
In the context of LPS-induced neuroinflammation, TRPV4 activation contributes to the activation of the NLRP3 inflammasome, a key component of the innate immune response. HC-067047 can mitigate this pro-inflammatory cascade.
Caption: HC-067047 inhibits the TRPV4-CaMKII-NLRP3 inflammasome pathway.
Experimental Workflow for Preclinical Studies
The following diagram illustrates a general workflow for conducting preclinical studies with HC-067047 in mouse models of disease.
Caption: General experimental workflow for in vivo studies with HC-067047.
References
- 1. inotiv.com [inotiv.com]
- 2. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV4 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 15. 4.2. Mouse Model of CYP-Induced Cystitis [bio-protocol.org]
- 16. The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing Bladder Function with HC-067047
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the assessment of bladder function.
Introduction
The TRPV4 cation channel is highly expressed in the urothelial cells of the bladder and is implicated in sensing bladder filling.[1][2] Antagonism of TRPV4 with HC-067047 has been shown to improve bladder function, particularly in pathological conditions such as cystitis, by increasing bladder capacity and reducing micturition frequency.[1][2][3] This makes HC-067047 a valuable tool for investigating the role of TRPV4 in bladder physiology and pathophysiology, and for evaluating its therapeutic potential in bladder dysfunction.
HC-067047 is a selective TRPV4 antagonist with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4 orthologs, respectively.[4] Its in vivo efficacy has been demonstrated in multiple preclinical models.
Mechanism of Action and Signaling Pathway
TRPV4 channels in urothelial cells are activated by bladder distension (stretch), leading to an influx of Ca2+.[5][6] This calcium influx triggers the release of adenosine triphosphate (ATP) from the urothelial cells.[6][7] ATP then acts on P2X3 receptors on afferent nerve fibers, signaling bladder fullness to the central nervous system and initiating the micturition reflex.[7] By blocking TRPV4, HC-067047 inhibits this initial step in the sensory signaling cascade, thereby reducing afferent nerve activation and increasing bladder capacity.
Experimental Protocols
In Vivo Administration of HC-067047
a. Intraperitoneal (i.p.) Injection (for systemic effects)
-
Vehicle Preparation: A common vehicle for HC-067047 is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Dosage: Doses ranging from 1 mg/kg to 50 mg/kg have been used effectively in mice.[8][9] A dose of 10 mg/kg has been shown to be well-tolerated and effective in both mice and rats.[3][4]
-
Procedure:
b. Intravesical (i.ves.) Instillation (for local bladder effects)
-
Vehicle Preparation: HC-067047 can be dissolved in saline containing a small percentage of DMSO (e.g., 0.1%) to aid solubility.[10]
-
Concentration: A concentration of 1 µM has been used effectively in mice and rats.[10][11][12]
-
Procedure:
-
Anesthetize the animal (e.g., with 2% isoflurane).[11]
-
Catheterize the bladder transurethrally.
-
Empty the bladder and instill the HC-067047 solution (typically <0.2 mL for mice).[11]
-
Maintain anesthesia for a set period (e.g., 30 minutes) to allow for drug action and prevent premature voiding.[11]
-
Drain the bladder and wash with saline before recovery and assessment.[11]
-
Assessment of Bladder Function
a. Conscious Cystometry
This procedure measures bladder pressure and volume during filling and voiding cycles in awake animals.
-
Surgical Preparation (several days before the experiment):
-
Anesthetize the animal.
-
Implant a catheter into the dome of the bladder.
-
Exteriorize the catheter and secure it.
-
Allow the animal to recover fully.
-
-
Experimental Procedure:
-
Place the conscious, unrestrained animal in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and a syringe pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10-20 µl/min for mice).
-
Record intravesical pressure continuously.
-
Measure voided volume.
-
Administer HC-067047 (i.p. or i.ves.) and repeat the measurements to assess its effects.
-
-
Parameters Measured:
-
Voiding Frequency: Number of micturition cycles per unit of time.
-
Voided Volume: Volume of urine expelled per micturition.
-
Bladder Capacity: Infused volume at the onset of micturition.
-
Micturition Pressure: Maximum bladder pressure during voiding.
-
Intercontraction Interval: Time between micturition events.
-
Non-voiding Contractions: Bladder contractions that do not result in voiding.
-
b. Void Spot Assay (VSA)
This non-invasive method assesses micturition patterns.
-
Procedure:
-
Place the animal in a cage with a piece of filter paper on the floor for a set duration (e.g., 2 hours).[11]
-
Administer HC-067047 prior to placing the animal in the cage.
-
After the experimental period, remove the filter paper and allow it to dry.
-
Analyze the urine spots (e.g., under UV light).
-
-
Parameters Measured:
-
Number of urine spots: Correlates with voiding frequency.
-
Size of urine spots: Correlates with voided volume.
-
Induction of Bladder Dysfunction Models
Cyclophosphamide (CYP)-Induced Cystitis
This is a widely used model of bladder inflammation and pain.
-
Acute Model: A single intraperitoneal injection of CYP (e.g., 150-200 mg/kg in rats, 80 mg/kg in mice) induces acute cystitis within hours to a couple of days.[13][14]
-
Chronic Model: Repeated lower doses of CYP (e.g., 75 mg/kg i.p. every 3rd day for 10 days in rats) can establish a more chronic inflammatory state.[15][16]
Experimental Workflow
Data Presentation
The following tables summarize the quantitative effects of HC-067047 on bladder function as reported in the literature.
Table 1: Effect of Intraperitoneal HC-067047 on Cystometric Parameters in Mice with CYP-Induced Cystitis
| Parameter | Vehicle | HC-067047 (10 mg/kg) | HC-067047 (50 mg/kg) |
| Voided Volume (µl) | ~30 | ↑ to ~60 | ↑ to ~80 |
| Voiding Frequency (voids/30 min) | ~15 | ↓ to ~7 | ↓ to ~5 |
Data are approximate values derived from graphical representations in Everaerts et al., 2010.[3][9]
Table 2: Effect of Intraperitoneal HC-067047 on Cystometric Parameters in Rats with CYP-Induced Cystitis
| Parameter | Vehicle | HC-067047 (10 mg/kg) |
| Voided Volume (ml) | ~0.2 | ↑ to ~0.4 |
| Voiding Frequency (voids/30 min) | ~10 | ↓ to ~5 |
| Maximal Micturition Pressure (cm H₂O) | ~45 | ↓ to ~35 |
Data are approximate values derived from graphical representations in Everaerts et al., 2010.[3][4]
Table 3: Effect of Intravesical HC-067047 (1 µM) on Cystometric Parameters in NGF-Overexpressing (NGF-OE) Mice
| Parameter | Vehicle | HC-067047 (1 µM) | Fold Change |
| Intercontraction Interval (s) | ~100 | ↑ to ~220 | ~2.2-fold increase |
| Void Volume (µl) | ~50 | ↑ to ~130 | ~2.6-fold increase |
| Non-voiding Contractions (per void) | ~3 | ↓ to ~1 | ~3.0-fold decrease |
| Bladder Compliance | Reduced | Significantly Increased | - |
Data are from Brierley et al., 2019.[11][12]
Table 4: Effect of Intravesical HC-067047 (1 µM) on Bladder Function in Rats with Repeated Variate Stress (RVS)
| Parameter | Pre-drug (RVS) | Post-HC067047 (RVS) | Fold Change |
| Bladder Capacity | Decreased | Increased | ~2.3-fold increase |
| Intercontraction Interval | Decreased | Increased | ~2.3-fold increase |
| Void Volume | Decreased | Increased | ~2.2-fold increase |
Data are from Merrill et al., 2016.[10]
References
- 1. Emerging roles of the TRPV4 channel in bladder physiology and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. TRP Channels as Lower Urinary Tract Sensory Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 receptor as a functional sensory molecule in bladder urothelium: Stretch‐independent, tissue‐specific actions and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mouse cyclophosphamide model of bladder pain syndrome: tissue characterization, immune profiling, and relationship to metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
Application Notes and Protocols for Measuring the Analgesic Effects of HC-067047 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 hydrochloride is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel implicated in sensory transduction and pain signaling.[2] These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in preclinical models of neuropathic pain. The methodologies described include the induction of diabetic neuropathy and chemotherapy-induced neuropathy in mice, as well as the assessment of mechanical and cold allodynia.
Mechanism of Action
This compound exerts its analgesic effects by selectively blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium ions (Ca²⁺) in response to noxious stimuli. This action has been shown to be effective in attenuating mechanical allodynia in models of diabetic neuropathy.[2] The analgesic properties of HC-067047 have also been observed in models of chemotherapy-induced peripheral neuropathy, where it can partially reduce mechanical allodynia.[3]
Data Presentation
In Vivo Efficacy of HC-067047 in Neuropathic Pain Models
| Pain Model | Species | Treatment | Dose | Route of Administration | Analgesic Effect | Reference |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Mouse | Prophylactic | 1 mg/kg (daily) | Subcutaneous (s.c.) | Significantly prevented the development of mechanical allodynia. | [2] |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Mouse | Therapeutic | 10 mg/kg (single and repeated) | Subcutaneous (s.c.) | Significantly reverted established mechanical allodynia. | [2] |
| Paclitaxel-Induced Neuropathy | Mouse | Therapeutic | Not specified | Intraperitoneal (i.p.) | Partially reduced mechanical allodynia. | [3] |
In Vitro Potency of HC-067047
| Species | IC₅₀ |
| Human | 48 nM |
| Rat | 133 nM |
| Mouse | 17 nM |
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 and TRPV4 mediate paclitaxel-induced peripheral neuropathy in mice via a glutathione-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HC-067047 Hydrochloride In-Solution Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of HC-067047 hydrochloride in solution. Adherence to proper storage and handling protocols is critical to ensure the integrity and performance of this potent and selective TRPV4 channel antagonist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mM.[1] Ethanol can also be used, with a solubility of up to 25 mM. The compound is generally considered insoluble in water.[2] For in vivo experiments, specific formulations involving solvents like PEG300, Tween 80, and saline may be required.[2][3]
Q2: How should I store the solid this compound compound?
A2: The solid compound is stable for years when stored under appropriate conditions. For long-term storage, -20°C is recommended, with a stability of at least 3-4 years.[2][4] Some suppliers also indicate storage at +4°C or room temperature is acceptable for shorter periods.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain the integrity of your stock solution, it is crucial to store it at low temperatures. Storage at -20°C is generally recommended, with stability reported for up to one to six months.[1][2] For longer-term storage of up to one or even two years, -80°C is advised.[2][5] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][5]
Q4: Can I store my working solutions?
A4: It is highly recommended to prepare working solutions fresh on the day of use.[1] If storage is necessary, it should be for a minimal duration at -20°C. For in vivo preparations, it is often recommended to use the solution immediately after preparation.[2]
Q5: I see precipitation in my stock solution after thawing. What should I do?
A5: If you observe precipitation after thawing your stock solution, gently warm the vial and vortex or sonicate until the precipitate redissolves completely.[5] Ensure the solution is clear before use. To minimize this issue, consider preparing smaller aliquots to avoid the need for repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results | Degradation of this compound in solution. | - Prepare fresh stock and working solutions. - Ensure proper storage conditions for both solid compound and solutions (see tables below). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Precipitate formation in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the solution and vortex or sonicate to redissolve. - Ensure vials are properly sealed to prevent solvent evaporation. - Before use, always visually inspect the solution to ensure it is precipitate-free.[1] |
| Difficulty dissolving the compound | Use of an inappropriate solvent or moisture absorption by DMSO. | - Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2] - Refer to the solubility data table for appropriate solvents and concentrations. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Reference |
| DMSO | up to 100 mM | [1] |
| DMSO | 94 mg/mL (~199 mM) | [2] |
| DMSO | 50 mg/mL | |
| DMSO | 15 mg/mL | [4] |
| Ethanol | up to 25 mM | |
| Ethanol | 5 mg/mL | [2] |
| Ethanol | 1 mg/mL | [4] |
| DMF | 20 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [4] |
| Water | Insoluble | [2] |
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [4] |
| Solid | -20°C | 3 years | [2][3] |
| Solid | +4°C | 2 years | [3] |
| Solid | Room Temperature | Stable for shipping | [1] |
| Solution (in solvent) | -80°C | 1 year | [2] |
| Solution (in solvent) | -80°C | 2 years | [5] |
| Solution (in solvent) | -20°C | up to 6 months | |
| Solution (in solvent) | -20°C | 1 month | [1][2][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is approximately 507.98 g/mol .
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of anhydrous DMSO to the weighed powder to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Visualized Workflows and Pathways
Caption: Recommended workflow for preparing and using this compound solutions.
References
common issues with HC-067047 hydrochloride experiments
Welcome to the technical support center for experiments involving HC-067047 hydrochloride. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
What is this compound?
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] It is a valuable research tool for investigating the physiological and pathological roles of TRPV4.[2] The hydrochloride salt form is often used for its improved solubility and stability.
What is the mechanism of action?
HC-067047 functions by selectively blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium and other cations into the cell that is normally triggered by TRPV4 activation.[4] It reversibly inhibits currents through human, rat, and mouse TRPV4 channels.[1][3][5][6] Its effects have been shown to be specific to TRPV4, with no significant activity on other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8 at concentrations effective for TRPV4 inhibition.[1][3][6]
How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the compound's activity.
-
Dissolution: this compound is highly soluble in DMSO (up to 100 mM) and soluble in ethanol (up to 25 mM).[1] For cell-based assays, a concentrated stock solution in fresh, high-quality DMSO is recommended.[7] For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.[5][7]
-
Storage:
-
Powder: Store the solid compound at -20°C for up to 3 years.[7][8]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles.[5][7] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[7][9] It is recommended to use freshly prepared solutions whenever possible.[9] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate is fully dissolved.[9]
-
What are the typical working concentrations for this compound?
The optimal concentration depends on the experimental system.
-
In Vitro: The half-maximal inhibitory concentrations (IC50) are species-specific: 17 nM for mouse, 48 nM for human, and 133 nM for rat TRPV4 orthologs.[1][6][7] A concentration of 1 µM is often sufficient to achieve complete inhibition of TRPV4 activity in cell-based assays, such as calcium imaging.[4]
-
In Vivo: Doses around 10 mg/kg (administered intraperitoneally) have been shown to be effective in mouse and rat models of bladder dysfunction.[4][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Species | Value | Reference(s) |
| IC50 | Mouse | 17 nM | [1][7] |
| Human | 48 nM | [1][7] | |
| Rat | 133 nM | [1][7] | |
| Solubility | DMSO | up to 100 mM | [1][9] |
| Ethanol | up to 25 mM | [1] | |
| Storage (Powder) | -20°C | Up to 3 years | [7] |
| Storage (Solution) | -80°C | Up to 1 year | [5][7] |
| -20°C | Up to 1 month | [7][9] |
Troubleshooting Guide
Problem: The compound precipitated in my cell culture medium.
-
Cause: The final concentration of DMSO in the medium may be too low to maintain solubility, or the working solution was not prepared correctly. HC-067047 has low aqueous solubility.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%), while still being sufficient to keep the compound dissolved.
-
Serial Dilutions: Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous medium. Perform serial dilutions in your culture medium to gently lower the concentration.
-
Fresh Solutions: Prepare working solutions fresh from a DMSO stock just before the experiment. Do not store dilute aqueous solutions.[9]
-
Sonication: If precipitation occurs during the preparation of a working solution, gentle warming or sonication can help redissolve the compound.[5]
-
Problem: I am not observing any inhibitory effect on my cells.
This common issue can be broken down using a logical workflow.
Problem: I am observing unexpected cell toxicity or off-target effects.
-
Cause 1: High DMSO Concentration. The vehicle (DMSO) can be toxic to cells at higher concentrations.
-
Solution: Always run a vehicle control (medium with the same final concentration of DMSO but without HC-067047) to ensure the observed effects are not due to the solvent. Keep the final DMSO concentration as low as possible, ideally below 0.5%.
-
-
Cause 2: Compound Degradation. Improperly stored compound may degrade into cytotoxic products.
-
Cause 3: High Compound Concentration. While HC-067047 is selective, very high concentrations may lead to off-target effects.[9] At 1 µM, some studies have noted effects on cell proliferation and apoptosis in specific cell lines after prolonged exposure (48 hours).[11]
-
Solution: Perform a dose-response curve to find the minimum concentration required to achieve TRPV4 inhibition in your system. This will minimize the risk of off-target effects.
-
Experimental Protocols & Diagrams
Key Signaling Pathway: TRPV4 Inhibition
HC-067047 blocks the TRPV4 channel, preventing Ca2+ influx that is triggered by various stimuli like osmotic pressure, heat, or chemical agonists (e.g., GSK1016790A).
Protocol: In Vitro Calcium Imaging Assay
This protocol outlines a general method for measuring the inhibition of agonist-induced TRPV4 activation using HC-067047.
Objective: To determine the inhibitory effect of HC-067047 on TRPV4-mediated calcium influx in a cultured cell line expressing TRPV4.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-hTRPV4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
DMSO (anhydrous, cell culture grade)
-
Appropriate buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence plate reader or microscope
Workflow:
Procedure:
-
Cell Preparation: Seed TRPV4-expressing cells onto a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Wash cells with buffer. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash away excess dye. Add buffer containing different concentrations of HC-067047 (and a vehicle control). Pre-incubate for 15-30 minutes.
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for several cycles.
-
Agonist Stimulation: Add a pre-determined concentration of a TRPV4 agonist (e.g., GSK1016790A) to all wells simultaneously using an automated injector.
-
Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium influx peak.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline). Normalize the response in HC-067047-treated wells to the vehicle control. Plot the normalized response against the log of the HC-067047 concentration to determine the IC50 value.
References
- 1. rndsystems.com [rndsystems.com]
- 2. HC-067047 - Wikipedia [en.wikipedia.org]
- 3. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 9. HC 067047 Supplier | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Optimizing HC-067047 Hydrochloride for Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing HC-067047 hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize its use and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel that allows the influx of calcium ions into cells upon activation by various stimuli, including temperature, osmotic pressure, and mechanical forces.[2] By blocking this channel, HC-067047 prevents or reduces this calcium influx, thereby modulating downstream signaling pathways involved in processes like inflammation, pain, and bladder dysfunction.[2][3] Its antagonist activity is reversible.[4][5][6]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: The optimal concentration of this compound will vary depending on the specific cell type, tissue, and experimental model. However, based on published studies, the following ranges can be used as a starting point:
-
In Vitro : Effective concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) range. For instance, a concentration of 1 µM has been used in cell-based assays to significantly reduce TRPV4 expression and inhibit cell proliferation.[4][6][7] The IC50 values for TRPV4 inhibition are species-dependent (see table below).[1][4][7]
-
In Vivo : Doses in animal models, such as mice and rats, generally range from 1 to 50 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5][7][8] For example, a dose of 10 mg/kg (i.p.) has been shown to be effective in reducing bladder overactivity in rodent models of cystitis.[5] Dose-dependent effects have been observed in models of myocardial ischemia/reperfusion injury, with doses of 5, 10, and 20 mg/kg being tested.[9]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable.[1] It is also soluble in ethanol to 25 mM. For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for at least four years.[10]
For stock solutions in DMSO:
-
Prepare high-concentration stock solutions (e.g., 10 mM or 100 mM) in fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][3][6]
-
Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q4: What are the known off-target effects of this compound?
A4: HC-067047 is known for its high selectivity for TRPV4 over other TRP channels such as TRPV1, TRPV2, TRPV3, and TRPM8.[10] However, some reduced activity has been noted for TRPM8 and hERG channels at higher concentrations.[1] It is always advisable to consult the latest literature and perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). A formulation using PEG300 and Tween80 can also be used for in vivo injections to improve solubility.[3] |
| Inconsistent or lack of expected biological effect. | - Suboptimal concentration: The concentration used may be too low or too high, leading to inefficacy or off-target effects. - Compound degradation: Improper storage or handling of the compound or its solutions. - Cell line/model variability: Differences in TRPV4 expression levels or sensitivity across different experimental models. | - Perform a dose-response curve to determine the optimal concentration for your specific model. - Ensure proper storage of the compound and its solutions as recommended. Prepare fresh dilutions for each experiment. - Verify the expression and functionality of TRPV4 in your experimental system using techniques like qPCR, Western blot, or calcium imaging with a known TRPV4 agonist (e.g., GSK1016790A). |
| Observed cellular toxicity. | - High final DMSO concentration: The concentration of the solvent may be toxic to the cells. - Compound-induced toxicity: At high concentrations, HC-067047 may exert cytotoxic effects. | - Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤0.1%). Run a vehicle control with the same DMSO concentration. - Determine the cytotoxic concentration of HC-067047 for your specific cells using a cell viability assay (e.g., MTT or LDH assay). |
Quantitative Data Summary
Table 1: IC50 Values of this compound for TRPV4 Channels
| Species | IC50 (nM) | Reference(s) |
| Human | 48 | [1][3][4][7] |
| Mouse | 17 | [1][3][4][7] |
| Rat | 133 | [1][3][4][7] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [1] |
| Ethanol | 25 mM | |
| Water | Insoluble | [3] |
Key Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is designed to assess the inhibitory effect of HC-067047 on TRPV4-mediated calcium influx in cultured cells.
-
Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293 cells stably expressing human TRPV4) in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 15-30 minutes) at 37°C.
-
TRPV4 Activation: Add a known TRPV4 agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A, to stimulate calcium influx.
-
Signal Detection: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response at each concentration of HC-067047 to determine the IC50 value.
In Vivo Model of Inflammatory Bladder Pain
This protocol describes the use of HC-067047 in a cyclophosphamide (CYP)-induced cystitis model in mice.
-
Animal Model: Induce cystitis in adult mice by a single intraperitoneal (i.p.) injection of CYP.
-
Compound Administration: At a predetermined time after CYP injection (e.g., 24 hours), administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.[5]
-
Behavioral Assessment: Assess bladder function and pain-related behaviors. This can include monitoring urination frequency and volume by placing the mice in a metabolic cage with filter paper.[5]
-
Tissue Analysis: At the end of the experiment, euthanize the animals and collect bladder tissue for histological analysis or measurement of inflammatory markers.
-
Data Analysis: Compare the micturition frequency, voided volume, and inflammatory markers between the vehicle-treated and HC-067047-treated groups.
Visualizations
Caption: TRPV4 channel activation and inhibition by HC-067047.
Caption: Workflow for in vitro calcium influx assay.
References
- 1. HC 067047 Supplier | Hello Bio [hellobio.com]
- 2. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 5. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
preventing HC-067047 hydrochloride precipitation in media
Welcome to the technical support center for HC-067047 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing its precipitation in aqueous media.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identify and resolve issues related to the precipitation of this compound in your experimental media.
Problem: A precipitate is observed in the cell culture medium after adding this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: this compound is highly soluble in DMSO and ethanol but is practically insoluble in water.[1] This significant difference in solubility is a primary reason for precipitation when diluting concentrated stock solutions into aqueous experimental media. For detailed solubility data, please refer to the table below.
Q2: Why does this compound precipitate when I add it to my cell culture medium?
A2: Precipitation typically occurs due to a phenomenon known as "solvent shifting." When a concentrated stock solution of this compound in an organic solvent like DMSO is introduced into an aqueous environment like cell culture medium, the compound is forced into a solution where it is not readily soluble, causing it to crash out of solution. Furthermore, as a hydrochloride salt of a likely weakly basic compound, its solubility is pH-dependent. Cell culture media are buffered at a physiological pH (typically 7.2-7.4), which can be high enough to convert the more soluble hydrochloride salt to the less soluble free base form, leading to precipitation.[2][3]
Q3: How can I prepare my this compound solution to avoid precipitation?
A3: The key is to prepare a high-concentration stock solution in a suitable organic solvent and then carefully dilute it into your final aqueous medium.
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO.[1][4] For example, a 10 mM or 100 mM stock is commonly used. Ensure the compound is fully dissolved; gentle warming or sonication can be used if necessary.[5] Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4]
-
Working Solution Preparation: When preparing your working solution, it is crucial to perform a stepwise dilution. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume. Always add the compound solution to the media, not the other way around, and mix gently but thoroughly during addition.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should generally be kept below 0.5% (v/v), and ideally below 0.1%. When planning your experiment, calculate the final DMSO concentration that will result from your dilutions.
Q5: Does the presence of serum in the media affect the solubility of this compound?
A5: Serum proteins, such as albumin, can bind to hydrophobic compounds.[6][7][8][9] This binding can sometimes increase the apparent solubility of a compound in the medium. However, this effect can be complex and may not always prevent precipitation, especially at higher concentrations of the compound. If you are working with serum-free media, you may need to be even more cautious with your dilution strategy.
Q6: Can I pre-dissolve this compound in a buffered saline solution like PBS?
A6: It is not recommended to dissolve this compound directly in PBS or other aqueous buffers due to its very low water solubility.[1] Attempting to do so will likely result in immediate precipitation or an incomplete solution.
Data Presentation
Table 1: Solubility of HC-067047 and its Hydrochloride Salt in Various Solvents
| Solvent | HC-067047 Base Max Concentration (mg/mL) | HC-067047 Base Max Concentration (mM) | This compound Max Concentration (mg/mL) | This compound Max Concentration (mM) | Reference(s) |
| DMSO | 47.15 | 100 | 94 | 199.35 | [1] |
| Ethanol | 11.79 | 25 | 24 | ~51 | [1] |
| Water | Insoluble | Insoluble | Insoluble | Insoluble | [1] |
| DMF | 20 | ~42.4 | - | - | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 | ~0.7 | - | - | [1] |
Table 2: In Vivo Formulation Examples for HC-067047
| Formulation Components | Final Concentration | Application | Reference(s) |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | ≥ 5 mg/mL | Injection | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Injection | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Injection | [5] |
| 10% DMSO, 90% Corn Oil | - | Oral | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 507.98 g/mol for the hydrochloride salt)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions, weigh out 5.08 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended.[1]
Protocol 2: Dilution of this compound for Cell Culture Experiments (Example for a final concentration of 1 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium. To this, add 1 µL of the 10 mM stock solution to create a 100 µM intermediate solution. Mix gently by flicking the tube or brief vortexing.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration of 1 µM. For example, add 10 µL of the 100 µM solution to 990 µL of medium in a well of a 24-well plate.
-
Mixing: Add the final dilution dropwise while gently swirling the plate to ensure rapid and even distribution of the compound, minimizing localized high concentrations that can lead to precipitation.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of TRPV4 and the inhibitory action of HC-067047.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 7. Collection - The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - Langmuir - Figshare [acs.figshare.com]
- 8. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HC-067047 Hydrochloride In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies using the TRPV4 antagonist, HC-067047 hydrochloride. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] It works by reversibly inhibiting the currents through TRPV4 channels.[2][3] This makes it a valuable tool for investigating the physiological and pathological roles of TRPV4 in various biological systems.[4]
Q2: What is the recommended vehicle control for in vivo studies with this compound?
The appropriate vehicle control depends on the final formulation used for this compound administration. The goal is to administer the vehicle alone to a control group of animals, ensuring that any observed effects are due to the compound itself and not the delivery vehicle. Based on common formulation methods, here are the recommended vehicle controls:
-
For aqueous-based formulations: A solution containing the same concentrations of Dimethyl sulfoxide (DMSO), PEG300, and Tween 80 in saline or ddH₂O as the drug formulation. A common example is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[5]
-
For oil-based formulations: The specific oil used for dilution, such as corn oil, administered at the same volume as the drug suspension.[5]
-
For suspensions: The suspending agent, such as Carboxymethyl cellulose sodium (CMC-Na), at the same concentration used for the drug suspension.[5]
It is crucial that the vehicle control group receives the exact same solvent mixture, in the same volume and by the same administration route, as the group receiving this compound. One study noted that the administration of their vehicle had no significant effect on the measured parameters.[6]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] A common practice is to prepare a high-concentration stock solution in fresh, moisture-free DMSO (e.g., 100 mM).[1][5] These stock solutions can typically be stored at -20°C for up to a month or -80°C for up to a year, though it is always recommended to prepare fresh solutions if possible.[1][5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]
Q4: What are the recommended formulations for different in vivo administration routes?
The choice of formulation depends on the experimental design and the route of administration. Here are some commonly used formulations:
-
Intraperitoneal (i.p.) Injection: A multi-component solvent system is often used to ensure solubility and bioavailability. A validated formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water (ddH₂O).[5]
-
Oral Administration: For oral gavage, this compound can be suspended in corn oil or a solution of CMC-Na.[5]
-
Intravenous (i.v.) Injection: While less commonly detailed, a formulation similar to the i.p. injection vehicle, ensuring complete solubility and physiological compatibility, would be appropriate. The final DMSO concentration should be kept low to avoid toxicity.
Always ensure the final solution is clear and free of precipitation before administration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the final formulation | The solubility of this compound is limited in aqueous solutions. The proportion of aqueous solvent may be too high. | - Increase the proportion of co-solvents like PEG300. - Gently warm the solution or use sonication to aid dissolution.[3] - Prepare the formulation fresh immediately before use.[3][5] |
| Inconsistent or no in vivo effect | - Poor Bioavailability: The drug may not be reaching the target tissue at a sufficient concentration. - Incorrect Dosage: The dose may be too low to elicit a response. - Compound Degradation: The compound may have degraded due to improper storage or handling. | - Optimize the vehicle formulation to improve solubility and absorption. - Conduct a dose-response study to determine the optimal effective dose. - Ensure proper storage of the compound and its solutions as per the manufacturer's instructions.[1][5] |
| Adverse effects in the vehicle control group | - Toxicity of the vehicle: High concentrations of DMSO or other solvents can be toxic. - Irritation from the vehicle: The formulation may be causing local irritation upon injection. | - Reduce the concentration of potentially toxic solvents like DMSO in the final formulation. - Consider alternative, less irritating vehicle components. - Ensure the pH and osmolarity of the final formulation are within a physiologically acceptable range. |
| Difficulty dissolving the compound | - Poor quality solvent: Using old or water-containing DMSO can reduce solubility.[5] - Low temperature: The compound may be less soluble at lower temperatures. | - Use fresh, high-quality, anhydrous DMSO for the initial stock solution.[5] - Equilibrate the solution to room temperature before use.[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1] |
| Ethanol | 25 mM |
| Water | Insoluble[5] |
Table 2: In Vivo Formulation Examples
| Administration Route | Vehicle Composition | Final Drug Concentration (Example) |
| Intraperitoneal (i.p.) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O[5] | 5 mg/mL[5] |
| Oral (Suspension) | Corn Oil[5] | 50 µL of 100 mg/mL DMSO stock in 950 µL corn oil[5] |
| Oral (Suspension) | Carboxymethyl cellulose sodium (CMC-Na)[5] | ≥ 5 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 100 mg/mL.[5]
-
Prepare Vehicle Components: Assemble PEG300, Tween 80, and sterile ddH₂O.
-
Formulation (for a final concentration of 5 mg/mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 50 µL of the 100 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly until the solution is clear.[5] c. Add 50 µL of Tween 80 to the mixture and mix until clear.[5] d. Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly.[5]
-
Vehicle Control Preparation: Follow the same procedure as above, but substitute the 50 µL of this compound stock with 50 µL of pure DMSO.
-
Administration: Use the prepared solutions immediately for injection.
Visualizations
Caption: Mechanism of action of this compound as a TRPV4 antagonist.
Caption: A typical experimental workflow for in vivo studies with HC-067047.
Caption: A troubleshooting guide for common issues in HC-067047 in vivo studies.
References
- 1. HC 067047 Supplier | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HC-067047 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with HC-067047 hydrochloride
Welcome to the technical support center for HC-067047 hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during their experiments.
FAQ 1: Unexpected Activity in a TRPV4-Deficient Model
Question: I am observing a biological effect of this compound in my TRPV4 knockout (or knockdown) cell line/animal model. Why is this happening if the compound is a selective TRPV4 antagonist?
Answer: This is an important observation that warrants a systematic investigation. While this compound is a potent and highly selective antagonist for the TRPV4 channel, several factors could contribute to this unexpected finding.[1][2] The primary reasons include potential off-target effects at higher concentrations, incomplete knockout/knockdown of the Trpv4 gene, or compensatory signaling pathways in your specific model.
It is crucial to verify that the observed effects are not due to the vehicle (e.g., DMSO) and to confirm the absence of TRPV4 protein expression via Western Blot. The following troubleshooting guide will help you dissect this result.
Troubleshooting Guide: Investigating Unexpected Activity
1. Confirm Compound Concentration and Purity: Ensure the compound concentration is appropriate. While the IC50 for TRPV4 is in the nanomolar range, concentrations exceeding 1 µM may increase the risk of off-target activity.[3] Verify the purity of your compound batch via the supplier's Certificate of Analysis.
2. Assess Potential Off-Target Activity: HC-067047 has been shown to be highly selective against other TRP channels like TRPV1, TRPV2, and TRPV3.[2][4] However, reduced activity at TRPM8 and hERG channels has been noted, suggesting potential interaction at higher concentrations.[5]
Table 1: Comparative Potency of this compound
| Target | Species | IC50 Value | Notes |
|---|---|---|---|
| TRPV4 | Mouse | 17 nM | Primary Target[2][3][4][6][7] |
| TRPV4 | Human | 48 nM | Primary Target[2][3][4][6][7] |
| TRPV4 | Rat | 133 nM | Primary Target[2][3][4][6][7] |
| TRPM8 | Not Specified | Reduced Activity | Potential off-target at high concentrations[2][5] |
| hERG | Not Specified | Reduced Activity | Potential off-target at high concentrations[5] |
3. Logical Troubleshooting Workflow: The following workflow can guide your investigation.
Experimental Protocol: Off-Target Assessment Using a Null Cell Line
This protocol allows you to test whether the observed effect is independent of TRPV4 by using a cell line that endogenously expresses neither TRPV4 nor the suspected off-target channel (e.g., HEK293 cells).
-
Cell Culture: Culture HEK293 cells (or another suitable null cell line) in standard DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density that achieves ~80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 2X concentrated stock of this compound in assay buffer at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Also, prepare a 2X vehicle control.
-
Treatment: Remove culture media and add the 2X compound or vehicle solutions to the appropriate wells. Incubate for the same duration as in your original experiment where you observed the unexpected effect.
-
Assay: Perform the same functional assay that produced the unexpected result (e.g., a cell viability assay, reporter gene assay, or cytokine measurement).
-
Analysis: Compare the response in HC-067047-treated wells to the vehicle-treated wells. A significant effect in this TRPV4-null cell line would strongly suggest an off-target mechanism.
FAQ 2: Lack of Efficacy or Expected Inhibition
Question: I am activating TRPV4 with a known agonist (e.g., GSK1016790A, 4α-PDD), but subsequent application of this compound does not inhibit the response. Is the compound inactive?
Answer: A lack of inhibitory activity is a common issue that can often be traced to compound handling, solubility, or specific experimental conditions rather than compound inactivity. HC-067047 is a reversible antagonist, and its efficacy depends on achieving sufficient concentration at the target site in an active form.[2][8]
Troubleshooting Guide: Investigating Lack of Inhibition
1. Review Compound Handling and Storage: this compound solutions should ideally be prepared fresh for each experiment.[3][5] If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C for up to one month.[5][8] Avoid repeated freeze-thaw cycles.
2. Check Solubility and Vehicle Compatibility: Ensure the compound is fully dissolved. Incomplete solubilization is a primary cause of reduced potency.
Table 2: Solubility Data for HC-067047
| Solvent | Maximum Solubility | Reference |
|---|---|---|
| DMSO | ≥ 15 mg/mL (~31.8 mM) | [4] |
| Ethanol | ~1 mg/mL (~2.1 mM) | [4] |
| DMF | ~20 mg/mL (~42.4 mM) |[4] |
Note: When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) and does not precipitate the compound.
3. Verify Agonist and Antagonist Timing: As a competitive antagonist, HC-067047 is most effective when allowed to bind to the channel before the agonist is introduced. Pre-incubating the cells with HC-067047 for 15-30 minutes before adding the TRPV4 agonist is recommended.
4. Simplified TRPV4 Activation Pathway: Understanding the signaling cascade can help identify where a problem might occur. HC-067047 acts directly on the TRPV4 channel to block ion influx.
References
- 1. HC-067047 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. HC 067047 Supplier | Hello Bio [hellobio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
Technical Support Center: HC-067047 Hydrochloride Dissolution for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving HC-067047 hydrochloride for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for creating a stock solution of this compound.[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: My this compound is not dissolving well in DMSO. What can I do?
A2: If you encounter solubility issues, gentle warming in a hot water bath or ultrasonication can aid in dissolution.[1][5] Ensure you are using a sufficient volume of DMSO for the amount of compound.
Q3: What are suitable vehicles for intraperitoneal (i.p.) injection of this compound in animal studies?
A3: A common and effective vehicle for i.p. injection is a mixture of DMSO and sterile saline.[6] One specific protocol involves first dissolving HC-067047 in DMSO and then diluting it with pre-warmed (37°C) sterile saline to a final DMSO concentration of 3%.[6] Other reported vehicles for injection include a combination of DMSO, PEG300, Tween 80, and sterile water, or a mixture of DMSO and corn oil.[1]
Q4: Can this compound be administered orally? If so, what is a suitable vehicle?
A4: Yes, HC-067047 can be formulated for oral administration. A suggested vehicle is a homogeneous suspension in carboxymethyl cellulose sodium (CMC-Na).[1]
Q5: How should I store my this compound solutions?
A5: It is recommended to prepare fresh working solutions for animal experiments on the day of use.[2][3][6] If you need to store a stock solution, it can be aliquoted and stored at -20°C for up to one month, or in some cases, up to six months.[2] To avoid repeated freeze-thaw cycles, it is best to store the stock solution in small aliquots.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock with aqueous buffer (e.g., saline). | The compound has limited solubility in aqueous solutions. The final concentration of the compound or the percentage of DMSO is not optimal. | Increase the final percentage of DMSO in the vehicle, but be mindful of potential toxicity in animals (typically <10% is recommended). Consider using a vehicle containing co-solvents like PEG300 and a surfactant like Tween 80 to improve solubility.[1] Prepare the final solution fresh before each use and ensure it is well-mixed.[6] |
| Inconsistent results in animal studies. | The compound may not be fully dissolved or may be precipitating out of solution upon administration. The solution may have degraded. | Always ensure the final solution is clear and free of precipitates before administration.[2][3] Prepare fresh solutions for each experiment.[2][3][6] Ensure the vehicle itself does not have any physiological effects that could interfere with the experiment.[6] |
| Difficulty dissolving the compound even in DMSO. | The quality of the DMSO may be poor (e.g., contains water), or the concentration being attempted is too high. | Use fresh, high-purity, anhydrous DMSO.[1] Try gentle warming or sonication to aid dissolution.[1][5] Refer to the solubility data to ensure you are not exceeding the solubility limit. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Source |
| DMSO | 94 mg/mL (199.35 mM) | Selleck Chemicals[1] |
| DMSO | 50 mg/mL | Sigma-Aldrich, MedChemExpress[5] |
| DMSO | 15 mg/mL | Cayman Chemical[7] |
| DMSO | 100 mM (approx. 47.15 mg/mL) | Hello Bio[2][3], R&D Systems[4], Tocris |
| Ethanol | 25 mM (approx. 11.79 mg/mL) | Hello Bio[2], R&D Systems[4], Tocris |
| Ethanol | 5 mg/mL | Selleck Chemicals[1] |
| Ethanol | 1 mg/mL | Cayman Chemical[7] |
| DMF | 20 mg/mL | Cayman Chemical[7] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Cayman Chemical[7] |
| Water | Insoluble | Selleck Chemicals[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | MedChemExpress[5] |
| 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | 5 mg/mL | Selleck Chemicals[1] |
Note: Solubility can vary between batches and suppliers. It is always recommended to perform a small-scale test to confirm solubility.
Experimental Protocols
Protocol 1: Preparation for Intraperitoneal (i.p.) Injection (DMSO/Saline Vehicle)
This protocol is adapted from a study that successfully used HC-067047 in mice.[6]
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution.
-
Prepare Vehicle: The vehicle consists of 3% DMSO in sterile saline.
-
Prepare Final Solution: On the day of the experiment, dilute the HC-067047 stock solution with sterile saline that has been pre-warmed to 37°C. The final concentration of DMSO in the solution should be 3%.
-
Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection. A typical dose used in studies is 10 mg/kg.[6][8]
Protocol 2: Preparation for Injection (PEG300/Tween 80 Vehicle)
This protocol is a formulation suggested by a commercial supplier.[1]
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Prepare Final Solution (for a 1 mL working solution at 5 mg/mL): a. To 400 µL of PEG300, add 50 µL of the 100 mg/mL DMSO stock solution. b. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL.
-
Administration: The final solution should be clear and used immediately for injection.
Visualization
Experimental Workflow: Preparing this compound for Animal Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 3. HC 067047 Supplier | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
potential toxicity of HC-067047 hydrochloride in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HC-067047 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4][5] It works by reversibly inhibiting the currents through TRPV4 channels.[1][2][4][5] This inhibition has been demonstrated to be effective against human, rat, and mouse TRPV4 orthologs.[1][2][4][5]
Q2: What are the known effects of HC-067047 on cell lines?
A2: In HEI-OC1 cells, treatment with 1 µM HC-067047 for 48 hours has been shown to inhibit cell proliferation and promote apoptosis.[6] In hepatocellular carcinoma cell lines (MHCC-97H and HCC-LM3), concentrations of HC-067047 that did not cause significant growth inhibition were used to study its effects on cell migration and invasion, suggesting that cytotoxic effects occur at higher concentrations. In the cardiomyocyte cell line H9C2, 1 µM HC-067047 did not show obvious toxic effects, including no significant changes in cell morphology, LDH release, or apoptosis under normal oxygen conditions.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the solid compound at +4°C.[3][4][5] Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. To maintain the stability of the compound, it is advisable to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO and ethanol.[3][4][5] One source indicates solubility up to 100 mM in DMSO and 25 mM in ethanol.[3][4][5] It is poorly soluble in aqueous solutions, which can lead to precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Problem: Users may observe precipitation of HC-067047 when it is added to the aqueous cell culture medium. This is due to the compound's low aqueous solubility.[7][8]
-
Solution:
-
Optimize Stock Concentration and Final DMSO Percentage: Prepare a concentrated stock solution in 100% DMSO. When diluting into your culture medium, ensure the final concentration of DMSO is low (ideally below 0.1% v/v) to minimize solvent toxicity.
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the stock in a small volume of pre-warmed (37°C) medium, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual change in solvent polarity can help prevent the compound from precipitating.[7]
-
Use of Solubilizing Agents: For persistent solubility issues, consider the use of solubilizing agents such as low molecular weight polyethylene glycols (PEGs) or cyclodextrins.
-
Issue 2: Inconsistent or Unexpected Biological Effects
-
Problem: Researchers may observe variability in the biological effects of HC-067047 or effects that are inconsistent with TRPV4 inhibition.
-
Solution:
-
Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If possible, verify its activity with a positive control for TRPV4 activation.
-
Consider Off-Target Effects: At higher concentrations, the selectivity of HC-067047 may decrease. One study noted that at submicromolar concentrations, the only other channels significantly affected were TRPM8 and hERG, but with much lower potency (approximately 10-fold higher IC50).[9] At concentrations up to 3.2 µM, no significant agonistic or antagonistic effects on other tested channels were observed.[9] If using high micromolar concentrations, consider the possibility of off-target effects.
-
Cell Line Specificity: The expression and functional importance of TRPV4 can vary significantly between cell lines. Confirm TRPV4 expression in your cell line of interest. The observed effects, or lack thereof, may be a true reflection of the role of TRPV4 in that specific cellular context.
-
Issue 3: Artifacts in Cytotoxicity Assays
-
Problem: In colorimetric or enzymatic assays like MTT and LDH, the compound itself or its vehicle (DMSO) might interfere with the assay components, leading to inaccurate results.
-
Solution:
-
Include Proper Controls: Always include "compound-only" and "vehicle-only" controls in your assay plate. These wells should contain the same concentration of HC-067047 or DMSO as your experimental wells but without cells. This will allow you to subtract any background absorbance caused by the compound or solvent.
-
Visual Inspection: Before adding the assay reagents, visually inspect the wells under a microscope to confirm cell death or morphological changes. This can provide a qualitative confirmation of your quantitative results.
-
Consider Alternative Assays: If you suspect significant interference with one type of assay, consider using an alternative method to confirm your findings. For example, if you are using an MTT (metabolic) assay, you could confirm the results with a trypan blue exclusion (membrane integrity) assay.
-
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of HC-067047 for TRPV4 Antagonism
| Species/Cell Line | IC50 Value (nM) | Assay Type |
| Human (HEK293 cells) | 48 | Whole-cell patch clamp |
| Rat | 133 | Not specified |
| Mouse | 17 | Not specified |
| Mouse (urothelial cells) | 22 | Calcium imaging |
Table 2: Observed Effects of HC-067047 on Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect |
| HEI-OC1 | 1 µM | 48 hours | Inhibition of cell proliferation, promotion of apoptosis.[6] |
| H9C2 (cardiomyocytes) | 1 µM | Not specified | No obvious toxicity under normoxic conditions. |
| MHCC-97H & HCC-LM3 (hepatocellular carcinoma) | Not specified | Not specified | Concentrations that did not cause significant growth inhibition were used to study migration and invasion. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of HC-067047 using MTT Assay
-
Cell Seeding:
-
Seed your cell line of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of HC-067047.
-
Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
-
Protocol 2: Assessing Cell Membrane Integrity using LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
-
LDH Assay:
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided with the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity for each concentration.
-
Visualizations
Caption: Workflow for determining the cytotoxicity of HC-067047.
Caption: Troubleshooting guide for HC-067047 precipitation.
Caption: Simplified signaling pathway showing HC-067047 action.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. selleckchem.com [selleckchem.com]
- 4. HC 067047 | TRPV Antagonists: R&D Systems [rndsystems.com]
- 5. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing HC-067047 Hydrochloride Blood-Brain Barrier Penetration
Welcome, Researchers. This technical support center provides detailed guides and answers to frequently asked questions for professionals investigating the blood-brain barrier (BBB) penetration of HC-067047 hydrochloride. The following resources are designed to help you design experiments, troubleshoot common issues, and interpret your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] It reversibly inhibits TRPV4 currents in human, rat, and mouse orthologs.[1][2][5][6][7] The TRPV4 channel is a polymodal sensor involved in various physiological processes. In the context of the central nervous system (CNS), TRPV4 is expressed in the endothelial cells of the BBB and plays a role in regulating its permeability.[8][9][10][11]
Q2: Why is assessing the BBB penetration of HC-067047 important?
A2: For HC-067047 to be effective in treating CNS disorders, it must cross the BBB in sufficient concentrations to engage its target, the TRPV4 channel. Assessing BBB penetration is a critical step in preclinical development to determine if a therapeutic concentration can be achieved in the brain. Studies have suggested that TRPV4 inhibition can preserve BBB integrity in pathological conditions like intracerebral hemorrhage, making it a promising therapeutic target for neurological diseases.[10]
Q3: What are the key methods to assess BBB penetration?
A3: A tiered approach is typically used, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo studies.
-
In Silico: Computational models can predict BBB permeability based on physicochemical properties.
-
In Vitro (Non-Cell-Based): The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to assess passive diffusion.[12][13][14]
-
In Vitro (Cell-Based): Transwell assays using brain microvascular endothelial cells (BMECs) create a biological model of the BBB to study both passive and active transport.[15][16][17]
-
In Vivo: Techniques like brain microdialysis in rodents directly measure the unbound, pharmacologically active drug concentration in the brain's extracellular fluid.[18][19][20][21]
Q4: What are the key physicochemical properties of HC-067047 to consider?
A4: Understanding the molecule's properties is essential for designing experiments and interpreting data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈F₃N₃O₂ | [4] |
| Molecular Weight | 471.51 g/mol | [4] |
| Solubility | Soluble in DMSO and ethanol. Various aqueous formulations can be prepared. | [1][4][6] |
| Compound Type | Selective TRPV4 Antagonist | [1][2][4] |
Q5: Does existing literature suggest HC-067047 crosses the BBB?
A5: Yes, several in vivo studies in animal models of stroke and intracerebral hemorrhage have administered HC-067047 systemically (e.g., via intraperitoneal injection) and observed effects within the CNS, such as the amelioration of BBB disruption and reduction of neurological symptoms.[7][10] This strongly implies that the compound can cross the BBB to exert its pharmacological effects. However, quantitative permeability data is not widely published, necessitating the experiments outlined in this guide.
Section 2: Experimental Protocols & Troubleshooting
This section provides detailed protocols for a tiered approach to assessing BBB penetration, along with troubleshooting guides for common issues.
A. In Vitro Assessment: PAMPA-BBB Assay
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict passive, transcellular permeability.[12][13]
-
Prepare BBB Lipid Solution: Resuspend a commercial dried brain lipid mixture in dodecane. Ensure complete solubilization by repeated pipetting or vortexing.[12]
-
Prepare Compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create the final donor solution by diluting the stock into a phosphate-buffered saline (PBS) at pH 7.4 to the desired concentration (e.g., 500 µM). The final DMSO concentration should be low (e.g., <5%).[12]
-
Hydrate the Donor Plate: Add 5 µL of the BBB lipid solution to the membrane of each well in the 96-well donor plate. Be careful not to puncture the membrane.[12]
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[12]
-
Start the Assay: Add 200 µL of the HC-067047 donor solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[12]
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 16-20 hours) in a sealed container with a wet paper towel to minimize evaporation.[12]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of HC-067047 in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Pe): Calculate the effective permeability using the provided formula from the assay kit manufacturer, which accounts for the concentrations in the donor and acceptor wells, incubation time, and well dimensions.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is the measured permeability (Pe) very low or zero? | 1. Poor Solubility: Compound precipitated in the aqueous donor buffer. 2. Low Passive Permeability: The compound inherently has low passive diffusion characteristics. | 1. Check Solubility: Visually inspect the donor solution for precipitate. If insoluble, consider using a lower concentration or adding a co-solvent (ensure final DMSO concentration remains low).[22] 2. Confirm with Controls: Ensure high and low permeability control compounds are performing as expected. If controls are fine, the low Pe for HC-067047 is likely a valid result for passive diffusion. |
| Why is the mass balance / recovery low (<80%)? | 1. Non-specific Binding: Compound is adsorbing to the plastic walls of the assay plates. 2. Membrane Retention: Compound is retained within the artificial lipid membrane. | 1. Use Low-Binding Plates: If available, use plates designed to minimize non-specific binding. 2. Quantify Membrane Retention: Analyze the amount of compound remaining in the donor plate membrane after the assay to improve mass balance calculation. |
| Why is there high variability between replicate wells? | 1. Inconsistent Lipid Application: Uneven coating of the lipid solution on the membrane. 2. Air Bubbles: Bubbles trapped at the membrane-liquid interface. 3. Evaporation: Sample volume loss during incubation. | 1. Standardize Technique: Ensure a consistent volume and application method for the lipid solution. 2. Inspect Plates: Before and after assembly, check for and remove any visible air bubbles. 3. Ensure Proper Sealing: Use a sealed container with high humidity during incubation to prevent evaporation. |
B. In Vitro Assessment: Co-Culture Transwell Assay
This assay uses a monolayer of human Brain Microvascular Endothelial Cells (hBMECs), often co-cultured with astrocytes, to model the BBB.[15][23] It allows for the assessment of both passive permeability and active transport.
-
Coat Inserts: Coat the apical (luminal) side of Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein like collagen.[23]
-
Seed Astrocytes: Seed human astrocytes on the basolateral (abluminal) side of the inverted inserts and allow them to attach.[23]
-
Seed hBMECs: Turn the inserts upright into a multi-well plate and seed hBMECs onto the apical side.
-
Co-culture: Culture the cells for several days until the hBMECs form a confluent monolayer. The presence of astrocytes helps induce and maintain the barrier properties.[15]
-
Monitor Monolayer Integrity: Measure the Transendothelial Electrical Resistance (TEER) daily. The assay is ready when TEER values plateau at a high, stable level (e.g., >200 Ω·cm²).[24][25][26][27][28] Also, confirm low permeability to a paracellular marker like Lucifer yellow.
-
Permeability Experiment (Bidirectional):
-
Apical-to-Basolateral (A→B): Add HC-067047 to the apical chamber and fresh media to the basolateral chamber.
-
Basolateral-to-Apical (B→A): Add HC-067047 to the basolateral chamber and fresh media to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at the beginning and end.
-
Analysis: Quantify HC-067047 concentrations via LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER): Calculate Papp for both directions. The Efflux Ratio (ER = Papp(B→A) / Papp(A→B)) indicates if the compound is a substrate for efflux transporters. An ER > 2 suggests active efflux.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why are my TEER values low or inconsistent? | 1. Incomplete Monolayer: Cells have not reached full confluency. 2. Leaky Junctions: Tight junctions are not well-formed. 3. Cell Health: Cells are stressed or dying. 4. Measurement Error: Improper electrode placement, temperature fluctuations, or inadequate media volume.[25][29] | 1. Optimize Seeding Density: Test different initial cell seeding densities to find the optimal concentration for monolayer formation. 2. Extend Culture Time: Allow more time for tight junctions to mature. Confirm astrocyte presence is supporting the hBMECs. 3. Check Cell Viability: Perform a viability stain to ensure cells are healthy. 4. Standardize TEER Measurement: Ensure electrode tips are fully immersed and consistently positioned. Allow plates to equilibrate to room temperature before measuring. Use a blank insert for background subtraction.[29] |
| Why is the permeability of the paracellular marker (e.g., Lucifer Yellow) high? | Leaky Monolayer: This is a direct confirmation of poor barrier integrity, even if TEER values seem acceptable. | Do not proceed with the assay. Re-evaluate the entire cell culture protocol, including cell source, passage number, media components, and co-culture conditions. |
| Why is the compound recovery low? | 1. Non-specific Binding: Compound adheres to the plate plastic or Transwell membrane. 2. Cellular Metabolism: The compound is being metabolized by the hBMECs or astrocytes. 3. Intracellular Accumulation: Compound is retained within the cells. | 1. Pre-test Binding: Incubate the compound in an empty Transwell system to quantify binding to the apparatus. 2. Assess Stability: Incubate the compound with cell lysates to check for metabolic degradation. 3. Analyze Cell Lysates: At the end of the experiment, lyse the cells on the insert and analyze the lysate for the parent compound. |
C. In Vivo Assessment: Brain Microdialysis
Microdialysis is the gold standard for measuring unbound drug concentrations in the brain extracellular fluid (ECF) of a living animal, allowing for the calculation of the unbound brain-to-plasma partition coefficient (Kp,uu).[18][20][30]
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region (e.g., striatum or cortex) of the rodent.[19][31] A separate probe may be implanted in a vessel (e.g., jugular vein) for simultaneous blood sampling.
-
Recovery Period: Allow the animal to recover for at least 24-48 hours. This is crucial for the BBB to reseal after the surgical trauma.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
System Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) for a stabilization period (e.g., 1-2 hours).
-
Determine Probe Recovery: Calibrate the probe to determine its extraction efficiency for HC-067047. This can be done in vitro before implantation or in vivo using methods like retrodialysis or the zero-flow method.[30][32]
-
Compound Administration: Administer this compound to the animal via the desired route (e.g., intravenous, intraperitoneal).
-
Collect Dialysates: Collect dialysate samples from both the brain and blood probes at regular intervals over several hours.
-
Sample Analysis: Analyze the concentration of HC-067047 in the dialysate samples using a highly sensitive method like LC-MS/MS.
-
Calculate Kp,uu: Calculate the unbound brain concentration (C_u,brain) and unbound plasma concentration (C_u,plasma) by correcting for probe recovery. Determine the Kp,uu by calculating the ratio of the Area Under the Curve (AUC) for the brain and plasma (AUC_brain / AUC_plasma).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HC-067047 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TRP Channel | 1481646-76-7 | Invivochem [invivochem.com]
- 6. HC 067047 Supplier | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRPV4-Mediated Regulation of the Blood Brain Barrier Is Abolished During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. TRPV4 Blockade Preserves the Blood–Brain Barrier by Inhibiting Stress Fiber Formation in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Designing in vitro Blood-Brain Barrier Models Reproducing Alterations in Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benthamscience.com [benthamscience.com]
- 21. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]
- 23. youtube.com [youtube.com]
- 24. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. wpiinc.com [wpiinc.com]
- 30. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRPV4 Antagonists: HC-067047 Hydrochloride vs. a Selection of Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for the accurate investigation of the transient receptor potential vanilloid 4 (TRPV4) channel's role in various physiological and pathological processes. This guide provides an objective comparison of HC-067047 hydrochloride with other widely used TRPV4 antagonists, namely RN-1734 and GSK2193874, supported by experimental data and detailed protocols.
Introduction to TRPV4 and its Antagonists
The TRPV4 channel is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands. Its involvement in diverse physiological processes such as osmoregulation, vascular function, and pain sensation, as well as in pathological conditions like edema, and inflammatory pain, has made it a significant target for therapeutic intervention. The development of specific antagonists is crucial for dissecting its complex roles and for the potential treatment of associated disorders. This guide focuses on a head-to-head comparison of key in vitro and in vivo properties of three prominent TRPV4 antagonists.
Comparative Efficacy and Selectivity
The potency and selectivity of a pharmacological tool are paramount for reliable experimental outcomes. The following tables summarize the in vitro efficacy and selectivity of this compound, RN-1734, and GSK2193874 against TRPV4 channels from different species.
Table 1: In Vitro Potency of TRPV4 Antagonists (IC50 Values)
| Compound | Human TRPV4 (hTRPV4) | Rat TRPV4 (rTRPV4) | Mouse TRPV4 (mTRPV4) | Assay Method |
| This compound | 48 nM[1] | 133 nM[1] | 17 nM[1] | Whole-cell patch clamp[2] / FLIPR Calcium Assay[3] |
| RN-1734 | 2.3 µM[4] | 3.2 µM[4] | 5.9 µM[4] | Ca2+ influx in HEK293 cells |
| GSK2193874 | 40 nM[5] | 2 nM[5] | Not Reported | Fura-4 dye based FLIPR assay[5] |
Table 2: Selectivity Profile of TRPV4 Antagonists
| Compound | Selectivity Notes |
| This compound | Selective for TRPV4 over TRPV1, TRPV2, and TRPV3.[6] May show some activity against TRPM8 and hERG at submicromolar concentrations.[2] |
| RN-1734 | Selective for TRPV4 over TRPV1, TRPV3, and TRPM8 (IC50 >30 µM for the latter three). |
| GSK2193874 | Highly selective against a panel of other TRP channels including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM).[5] |
Pharmacokinetic Properties
The in vivo applicability of an antagonist is determined by its pharmacokinetic profile. While comprehensive data is not available for all compounds, the following table summarizes the known pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of TRPV4 Antagonists
| Compound | Species | Administration | Key Findings |
| This compound | Rat | Intraperitoneal (i.p.) | At 10 mg/kg, plasma levels remained above the IC50 for rTRPV4 for over 2 hours.[2] |
| RN-1734 | Not Reported | Not Reported | No readily available public pharmacokinetic data. |
| GSK2193874 | Rat | Intravenous (i.v.) & Oral (p.o.) | iv CL = 7.3 mL/min/kg; po t1/2 = 10 h; Oral Bioavailability (%F) = 31%.[5] |
| Dog | Intravenous (i.v.) & Oral (p.o.) | iv CL = 6.9 mL/min/kg; po t1/2 = 31 h; Oral Bioavailability (%F) = 53%.[5] |
In Vivo Efficacy
The ultimate test of a TRPV4 antagonist's utility is its efficacy in relevant animal models.
-
This compound has demonstrated in vivo efficacy in a rat model of cyclophosphamide-induced cystitis, where it increased functional bladder capacity and reduced micturition frequency.[1][2]
-
GSK2193874 has shown efficacy in models of heart failure-induced pulmonary edema.[5]
Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.
Calcium Mobilization Assay using FLIPR
This protocol is a general guideline for assessing TRPV4 antagonist activity using a Fluorometric Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
- Culture HEK293 or CHO cells stably expressing the TRPV4 channel of the desired species in appropriate culture medium.
- The day before the assay, seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.[7]
- Incubate the plates overnight at 37°C in a 5% CO2 incubator.[8]
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]
- Remove the culture medium from the cell plates and add the dye-loading buffer to each well.[9]
- Incubate the plates for 30-60 minutes at 37°C in a 5% CO2 incubator.[8]
3. Compound Addition and Measurement:
- Prepare serial dilutions of the antagonist compounds (e.g., this compound) in the assay buffer.
- Prepare a solution of a TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A) at a concentration that elicits a submaximal response (e.g., EC80).
- Place the cell plate and the compound plates into the FLIPR instrument.
- The instrument will first add the antagonist solutions to the wells and incubate for a predefined period (e.g., 10-15 minutes).[10]
- Subsequently, the agonist solution is added, and the fluorescence intensity is measured over time to determine the extent of inhibition.
Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general framework for measuring the direct effect of antagonists on TRPV4 channel currents.
1. Cell Preparation:
- Use cells transiently or stably expressing the TRPV4 channel.
- Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
3. Recording Procedure:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell recording configuration on a TRPV4-expressing cell.
- Hold the cell at a holding potential of -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV4 currents.
- Perfuse the cells with the external solution containing a TRPV4 agonist (e.g., 4α-PDD or GSK1016790A) to activate the channel and establish a stable baseline current.
- Once a stable current is achieved, co-perfuse with the agonist and varying concentrations of the antagonist (e.g., this compound) to determine the inhibitory effect.
- Wash out the antagonist to check for reversibility of inhibition.[2]
Signaling Pathways and Visualization
Understanding the downstream signaling of TRPV4 is crucial for interpreting experimental results. The activation of TRPV4 leads to an influx of Ca2+, which in turn can trigger a cascade of intracellular events.
Caption: TRPV4 Signaling Pathway and Points of Antagonist Action.
The provided diagram illustrates the activation of the TRPV4 channel by various stimuli, leading to calcium influx and subsequent downstream signaling events. Antagonists like this compound act by blocking the channel, thereby preventing these downstream effects.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing TRPV4 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
comparing HC-067047 and GSK2193874 efficacy
An Objective Comparison of HC-067047 and GSK2193874 Efficacy
For researchers and professionals in drug development, the selection of appropriate chemical tools is critical for investigating biological pathways and validating therapeutic targets. This guide provides a detailed comparison of two widely used selective antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel: HC-067047 and GSK2193874. Both compounds have enabled significant advances in understanding the physiological and pathological roles of TRPV4, yet they possess distinct profiles in terms of potency, species selectivity, and demonstrated in vivo utility.
Mechanism of Action
Both HC-067047 and GSK2193874 are potent and selective antagonists of the TRPV4 channel.[1][2] TRPV4 is a non-selective cation channel that is activated by a variety of physical and chemical stimuli, including heat, osmotic stress, and synthetic ligands.[3] Its activation leads to calcium influx, which triggers downstream cellular responses. These antagonists work by blocking the channel, thereby inhibiting this calcium influx and the subsequent physiological events. HC-067047-mediated antagonism is suggested to be noncompetitive, as it inhibits channel activation by various stimuli known to act through different pathways.[4][5]
Quantitative Data Presentation
The following table summarizes the in vitro potency of HC-067047 and GSK2193874 against different species' TRPV4 orthologs. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the TRPV4 response.
| Parameter | HC-067047 | GSK2193874 | References |
| Potency (IC50) | |||
| Human TRPV4 | 48 nM | 40 nM | [1][4][5][6][7][8] |
| Rat TRPV4 | 133 nM | 2 nM | [1][4][5][6][7][8] |
| Mouse TRPV4 | 17 nM | Not Reported | [1][4][5][6] |
| Endogenous Mouse TRPV4 | 22 nM | Not Reported | [4][5] |
| Selectivity | >100-fold vs TRPV1/2/3; ~10-fold vs TRPM8/hERG | >25 µM vs TRPV1, TRPA1, TRPC3/6, TRPM8 | [3][4][5][7] |
| Key In Vivo Application | Bladder Dysfunction (Cystitis) | Pulmonary Edema (Heart Failure) | [3][4][6][8] |
| Oral Activity | Not highlighted as primary feature | Yes, demonstrated in rats and dogs | [3][7][8] |
Experimental Protocols
The efficacy data presented above were primarily generated using standardized in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Potency Assessment (FLIPR Calcium Influx Assay)
This common protocol is used to determine the IC50 values of TRPV4 antagonists.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to express the human or rat TRPV4 channel are cultured in appropriate media and seeded into 96-well plates.[7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-4) for a specified period, allowing the dye to enter the cells.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (HC-067047 or GSK2193874) or a vehicle control for approximately 10 minutes.[7]
-
Agonist Stimulation: A potent TRPV4 agonist, such as GSK1016790A, is added to the wells to activate the TRPV4 channels.[7]
-
Data Acquisition: A Fluorometric Imaging Plate Reader (FLIPR) is used to measure the change in intracellular calcium concentration by monitoring the fluorescence intensity before and after the addition of the agonist.
-
Analysis: The antagonist's effect is measured as the inhibition of the agonist-induced calcium influx. IC50 values are calculated from the concentration-response curves.
In Vivo Efficacy Model for HC-067047 (Rodent Cystometry)
This model assesses the effect of TRPV4 inhibition on bladder overactivity.
-
Model Induction: Cystitis is induced in mice or rats by intraperitoneal injection of cyclophosphamide. This leads to bladder inflammation and symptoms of overactivity, such as increased urination frequency.[4][5]
-
Surgical Preparation: Animals are anesthetized, and a catheter is implanted into the bladder dome for saline infusion and pressure measurement.
-
Baseline Measurement: Conscious, freely moving animals are placed in metabolic cages. Bladder activity is recorded by continuous cystometry to measure parameters like voiding frequency and voided volume (functional bladder capacity) under baseline conditions.[4][5]
-
Compound Administration: HC-067047 (e.g., 10 mg/kg) or a vehicle is administered via intraperitoneal injection.[4][5]
-
Post-treatment Measurement: Cystometry recordings are continued to assess changes in bladder function following treatment. Efficacy is demonstrated by a significant decrease in micturition frequency and an increase in voided volume.[1][4][5]
In Vivo Efficacy Model for GSK2193874 (Heart Failure-Induced Pulmonary Edema)
This model evaluates the therapeutic potential of TRPV4 blockade in heart failure.
-
Model Induction: Heart failure (HF) is induced in rodents, for example, through myocardial infarction or acute aortic banding, which increases pressure in the left ventricle.[8]
-
Compound Administration: GSK2193874 (e.g., 30-60 mg/kg/day) or a vehicle is administered orally.[8] This can be done as a pretreatment or after the establishment of HF.
-
Efficacy Assessment: The development of pulmonary edema is the primary endpoint. This can be assessed through several methods:
-
Imaging: Magnetic resonance imaging (MRI) can be used to visualize and quantify lung water content.[8]
-
Physiological Measurement: Arterial oxygen tension is measured, as pulmonary edema impairs gas exchange.[8]
-
Post-mortem Analysis: At the end of the study, lung weight is measured to determine the extent of fluid accumulation.[8]
-
-
Analysis: The efficacy of GSK2193874 is determined by its ability to prevent or reverse the formation of pulmonary edema, improve arterial oxygenation, and increase survival rates compared to the vehicle-treated group.[7][8]
Summary of Comparison
-
Potency: Both compounds are highly potent TRPV4 antagonists. GSK2193874 shows remarkable potency for the rat TRPV4 ortholog (2 nM), making it particularly suitable for studies in this species.[7][8] HC-067047 is most potent against the mouse ortholog (17 nM).[1][4][5][6] Their potency against the human channel is comparable (40-48 nM).[1][4][5][6][7][8]
-
Pharmacokinetics: A key differentiator is that GSK2193874 was specifically developed as an orally active compound with a pharmacokinetic profile suitable for chronic dosing in animal models.[3][7]
-
Therapeutic Area of Investigation: The majority of in vivo research for HC-067047 has focused on its ability to ameliorate bladder dysfunction and pain.[2][4][6] In contrast, GSK2193874 has been extensively characterized for its efficacy in preventing and resolving pulmonary edema associated with heart failure.[3][7][8]
This guide provides a comparative overview to aid researchers in selecting the most appropriate TRPV4 antagonist for their specific experimental needs, considering the target species, desired route of administration, and the biological system under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HC-067047 - Wikipedia [en.wikipedia.org]
- 3. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ahajournals.org [ahajournals.org]
Unveiling the Specificity of HC-067047 Hydrochloride for TRPV4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of HC-067047 hydrochloride as a potent antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Through objective comparisons with other known TRPV4 inhibitors and presentation of supporting experimental data, this document serves as a critical resource for researchers investigating TRPV4-mediated signaling and its therapeutic potential.
Comparative Analysis of TRPV4 Antagonists
The efficacy and specificity of a pharmacological tool are paramount for reproducible and translatable research. HC-067047 has emerged as a highly potent and selective TRPV4 antagonist. Below is a quantitative comparison of HC-067047 with other commonly used TRPV4 antagonists, RN-1734 and GSK2193874.
| Compound | Target | Species | IC50 | Reference |
| HC-067047 | TRPV4 | Human | 48 nM | [1][2][3] |
| Mouse | 17 nM | [1][2][3] | ||
| Rat | 133 nM | [1][2][3] | ||
| RN-1734 | TRPV4 | Human | 2.3 µM | [4][5][6] |
| Mouse | 5.9 µM | [4][5][6] | ||
| Rat | 3.2 µM | [4][5][6] | ||
| GSK2193874 | TRPV4 | Human | 48 nM | [7][8][9] |
| Rat | 2.5 nM | [7] |
Table 1: Potency of TRPV4 Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) values of HC-067047, RN-1734, and GSK2193874 against TRPV4 channels from different species.
A crucial aspect of a pharmacological inhibitor is its selectivity over other potential targets. HC-067047 demonstrates high selectivity for TRPV4 over other members of the TRP channel family.
| Compound | Off-Target | Species | IC50 | Selectivity over hTRPV4 | Reference |
| HC-067047 | TRPV1 | Not Specified | >10 µM | >208x | [1] |
| TRPV2 | Not Specified | >10 µM | >208x | [1] | |
| TRPV3 | Not Specified | >10 µM | >208x | [1] | |
| TRPM8 | Not Specified | >10 µM | >208x | [1] | |
| RN-1734 | TRPV1 | Human | >100 µM | >43x | |
| TRPV3 | Human | >30 µM | >13x | ||
| TRPM8 | Human | >30 µM | >13x | ||
| GSK2193874 | TRPV1 | Not Specified | >25 µM | >520x | [7] |
| TRPA1 | Not Specified | >25 µM | >520x | [7] | |
| TRPC3 | Not Specified | >25 µM | >520x | [7] | |
| TRPC6 | Not Specified | >25 µM | >520x | [7] | |
| TRPM8 | Not Specified | >25 µM | >520x | [7] | |
| hERG | Human | 1.2 µM | ~25x | [7] | |
| CaV1.2 | Human | 4.5 µM | ~94x | [7] | |
| NaV1.5 | Human | 40 µM | ~833x | [7] |
Table 2: Selectivity Profile of TRPV4 Antagonists. This table presents the IC50 values of the antagonists against a panel of other ion channels, demonstrating their selectivity for TRPV4.
The on-target activity of HC-067047 in vivo has been validated in studies utilizing TRPV4 knockout mice. In these studies, the effects of HC-067047 observed in wild-type animals were absent in their TRPV4-deficient counterparts, confirming that the compound's in vivo actions are mediated through the TRPV4 channel.[2][3] For instance, HC-067047 was shown to have no effect on the cystometric parameters of Trpv4−/− mice.[2]
Experimental Validation of HC-067047 Specificity
The specificity of HC-067047 for TRPV4 is typically validated using a combination of in vitro electrophysiology and calcium imaging assays.
Experimental Workflow: Validating TRPV4 Antagonist Specificity
Figure 1: Workflow for validating the specificity of a TRPV4 antagonist.
Detailed Experimental Protocols
1. Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through the TRPV4 channel in response to an agonist and its inhibition by an antagonist.
-
Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human, mouse, or rat TRPV4 channel are cultured on glass coverslips.
-
Recording Solution:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A specific TRPV4 agonist, such as GSK1016790A (10-100 nM), is applied to the bath to evoke an inward current.
-
Once a stable current is achieved, increasing concentrations of HC-067047 are co-applied with the agonist to determine the concentration-dependent inhibition.
-
Currents are recorded and analyzed to calculate the IC50 value.
-
2. Ratiometric Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.
-
Cell Preparation: Cells expressing TRPV4 are plated on glass-bottom dishes.
-
Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C in a physiological salt solution.
-
Procedure:
-
After washing to remove extracellular dye, the dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is captured at 510 nm.
-
A baseline [Ca2+]i is established before the application of a TRPV4 agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD) (1 µM).
-
The increase in the 340/380 nm fluorescence ratio indicates a rise in [Ca2+]i due to TRPV4 activation.
-
To test for antagonism, cells are pre-incubated with HC-067047 for 10-20 minutes before the addition of the agonist.
-
The reduction in the agonist-induced calcium response in the presence of HC-067047 is quantified to determine its inhibitory potency.
-
TRPV4 Signaling Pathways
TRPV4 is a non-selective cation channel that, upon activation, primarily allows the influx of Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events involved in various physiological and pathological processes.
Canonical TRPV4 Signaling Cascade
Figure 2: Simplified TRPV4 signaling pathway.
Activation of TRPV4 by various stimuli leads to an influx of calcium, which in turn can activate several key signaling molecules including Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K). These molecules then orchestrate a wide range of cellular responses.
TRPV4 Signaling in Tissue Fibrosis
References
- 1. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TRPV4 Antagonist I, RN-1734 The TRPV4 Antagonist I, RN-1734, also referenced under CAS 946387-07-1, controls the biological activity of TRPV4. This small molecule/inhibitor is primarily used for Biochemicals applications. | 946387-07-1 [sigmaaldrich.com]
- 7. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
HC-067047: A Comparative Guide to its Cross-Reactivity with TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of HC-067047, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. By objectively comparing its activity across various TRP channels and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating TRPV4 signaling and developing targeted therapeutics.
Executive Summary
HC-067047 is a highly selective inhibitor of the TRPV4 channel, demonstrating potent antagonism of human, rat, and mouse orthologs.[1][2][3] Extensive in vitro studies have revealed significantly lower activity against other TRP channels, including TRPV1, TRPV2, TRPV3, TRPA1, and TRPC5, establishing HC-067047 as a valuable pharmacological tool for isolating and studying the physiological and pathological roles of TRPV4.[4][5] This guide summarizes the quantitative data on its cross-reactivity, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data: Cross-Reactivity Profile of HC-067047
The inhibitory potency of HC-067047 against a panel of TRP channels has been determined using electrophysiological and calcium imaging assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target TRP Channel | Species | IC50 (nM) | Fold Selectivity vs. hTRPV4 | Reference |
| TRPV4 | Human | 48 | 1x | [1][2][3][4] |
| Rat | 133 | 2.8x less potent | [1][2][3][4] | |
| Mouse | 17 | 2.8x more potent | [1][2][3][4] | |
| TRPM8 | Human | 780 | >16-fold | [4] |
| hERG | Human | 368 | >7-fold | [4] |
| TRPV1 | Human | >3200 | >66-fold | [5] |
| TRPV2 | Human | >3200 | >66-fold | [5] |
| TRPV3 | Human | >3200 | >66-fold | [5] |
| TRPA1 | Human | >3200 | >66-fold | [4][5] |
| TRPC5 | Human | >3200 | >66-fold | [4] |
Data presented as IC50 values, which represent the concentration of HC-067047 required to inhibit 50% of the channel's activity. A lower IC50 value indicates higher potency.
Experimental Protocols
The selectivity of HC-067047 has been primarily characterized using two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRP channels in response to specific activators and the inhibitory effect of HC-067047.
Objective: To determine the IC50 values of HC-067047 by measuring the inhibition of agonist-induced currents in cells expressing specific TRP channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA of the human, rat, or mouse TRP channel of interest (e.g., TRPV4, TRPV1, TRPA1).
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Current Recording: Cells are voltage-clamped at a holding potential of -60 mV. TRP channels are activated by applying a specific agonist (e.g., 1 µM 4α-phorbol 12,13-didecanoate (4α-PDD) for TRPV4).
-
Inhibitor Application: HC-067047 is applied at various concentrations to the external solution to determine its effect on the agonist-induced current.
-
Data Analysis: The reduction in the agonist-evoked current in the presence of HC-067047 is used to construct a dose-response curve and calculate the IC50 value.
Fluo-4 Calcium Imaging Assay
This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) as an indirect measure of TRP channel activity.
Objective: To assess the ability of HC-067047 to inhibit agonist-induced calcium influx through various TRP channels.
Methodology:
-
Cell Plating: HEK293 cells stably expressing the TRP channel of interest are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with the calcium-sensitive fluorescent dye Fluo-4 AM (2-5 µM) for 60 minutes at 37°C in a buffer solution.
-
Compound Incubation: Cells are pre-incubated with various concentrations of HC-067047 for 15-30 minutes.
-
Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of a specific TRP channel agonist (e.g., 1 µM 4α-PDD for TRPV4). The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.
-
Data Analysis: The reduction in the agonist-evoked calcium signal in the presence of HC-067047 is used to determine the compound's IC50 value.
Visualizing the Science
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflows for assessing HC-067047 cross-reactivity.
Caption: TRPV4 channel activation and inhibition by HC-067047.
Conclusion
The data presented in this guide unequivocally demonstrate that HC-067047 is a potent and highly selective antagonist of the TRPV4 channel. Its minimal cross-reactivity with other tested TRP channels makes it an invaluable tool for delineating the specific functions of TRPV4 in various physiological and disease states. Researchers can confidently utilize HC-067047 in their experimental designs to investigate the roles of TRPV4 in mechanosensation, thermosensation, and inflammatory responses, with a low risk of confounding off-target effects on other TRP channels. This high degree of selectivity is crucial for the development of novel therapeutic strategies targeting TRPV4-mediated pathologies.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPV4 channels (hVRL-2/mTRP12) by phorbol derivatives. | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison: Unraveling TRPV4 Function Through Genetic Knockout versus Pharmacological Inhibition with HC-067047
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological manipulation of a target is paramount. This guide provides an objective comparison of two key methodologies for studying the Transient Receptor Potential Vanilloid 4 (TRPV4) channel: genetic knockout (KO) and pharmacological inhibition using the selective antagonist, HC-067047.
This comparison delves into the experimental data, methodologies, and underlying signaling pathways, offering a comprehensive resource for designing and interpreting studies on TRPV4.
At a Glance: Key Differences and Considerations
| Feature | Genetic Knockout (TRPV4-/-) | Pharmacological Inhibition (HC-067047) |
| Mechanism | Complete and permanent ablation of the TRPV4 protein. | Reversible and dose-dependent blockade of TRPV4 channel activity.[1][2] |
| Temporal Control | Lacks temporal control; the gene is absent throughout the organism's life. | Allows for acute and transient inhibition, enabling the study of time-dependent effects. |
| Specificity | Highly specific to the TRPV4 gene. | HC-067047 is highly selective for TRPV4 over other TRP channels, but off-target effects, though minimal, can never be fully excluded.[1][2] |
| Compensatory Mechanisms | Potential for developmental compensation, where other genes or pathways may adapt to the absence of TRPV4.[3] | Less likely to induce long-term compensatory changes, reflecting a more acute physiological response. |
| Invasiveness | Requires germline genetic modification.[3][4][5][6][7] | Non-invasive administration (e.g., intraperitoneal, subcutaneous).[1][2][8][9][10] |
| Applications | Ideal for studying the lifelong physiological roles of TRPV4 and for validating the on-target effects of pharmacological agents. | Suited for investigating the therapeutic potential of TRPV4 inhibition in disease models and for studying acute physiological processes. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from studies directly comparing TRPV4 knockout mice and the use of HC-067047.
Table 1: Effects on Bladder Function in a Cyclophosphamide-Induced Cystitis Model
| Parameter | Wild-Type (WT) + Vehicle | WT + HC-067047 (10 mg/kg) | TRPV4-/- + Vehicle | TRPV4-/- + HC-067047 (10 mg/kg) |
| Voiding Frequency (voids/30 min) | Increased | Decreased | No significant increase | No effect |
| Voided Volume (µL) | Decreased | Increased | No significant decrease | No effect |
Data summarized from Everaerts et al., 2010.[1][2] This study demonstrates that HC-067047 specifically targets TRPV4 to improve bladder function in a cystitis model, as the compound had no effect in mice lacking the TRPV4 gene.[1][2][11]
Table 2: In Vitro Potency of HC-067047
| Species | IC50 (nM) |
| Human TRPV4 | 48 |
| Mouse TRPV4 | 17 |
| Rat TRPV4 | 133 |
Data from Everaerts et al., 2010.[1][2] These values indicate the high potency of HC-067047 in inhibiting TRPV4 channels across different species.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: TRPV4 activation by various stimuli leads to Ca²⁺ influx and downstream signaling.
Caption: Workflow for comparing genetic knockout and pharmacological inhibition of TRPV4.
Experimental Protocols
Generation of TRPV4 Knockout Mice
The generation of TRPV4 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Trpv4 gene.[4][5][6]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Trpv4 gene (e.g., the pore-forming region) with a selection cassette (e.g., a neomycin resistance gene).
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells. Cells that have successfully incorporated the vector are selected using an appropriate antibiotic.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are identified and bred to test for germline transmission of the modified allele.
-
Breeding to Homozygosity: Heterozygous mice are interbred to generate homozygous TRPV4 knockout mice (TRPV4-/-).[3]
Pharmacological Inhibition with HC-067047 in Mice
The administration of HC-067047 in mice is a relatively straightforward procedure.
-
Compound Preparation: HC-067047 is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline.[9][12]
-
Administration: The solution is administered to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][2][9][10] Doses can range from 1 to 50 mg/kg depending on the experimental paradigm.[1][2][10][13]
-
Experimental Timeline: The timing of administration relative to the experimental endpoint is crucial. For acute studies, measurements are often taken within 30 minutes to a few hours after injection.[1][2] For chronic studies, daily administration may be required.[10]
-
Control Group: A vehicle-only control group is essential to account for any effects of the solvent.
Discussion and Conclusion
Both genetic knockout and pharmacological inhibition are powerful tools for dissecting the function of TRPV4.
Genetic knockout offers unparalleled specificity and is the gold standard for validating the on-target effects of a pharmacological agent. The phenotype of the TRPV4 KO mouse, which includes altered osmotic regulation, impaired endothelium-dependent relaxation, and increased susceptibility to obesity-induced osteoarthritis, has provided invaluable insights into the channel's lifelong physiological roles.[6][14][15] However, the potential for developmental compensation can sometimes mask the acute functions of the protein.
Pharmacological inhibition with HC-067047 , on the other hand, provides temporal control, allowing researchers to probe the acute roles of TRPV4 in various physiological and pathological processes. Its reversible nature makes it a more clinically relevant approach for exploring the therapeutic potential of TRPV4 antagonism. Studies using HC-067047 have demonstrated the channel's involvement in pain, inflammation, and bladder dysfunction, highlighting its promise as a drug target.[1][2][10][16]
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Strategies and Protocols to Generate Mouse Models with Targeted Mutations to Analyze TRP Channel Functions - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Generation of Trpv4 conditional knockout mice [bio-protocol.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. 029582 - Trpv4 CE Strain Details [jax.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Increased susceptibility of Trpv4-Deficient Mice to Obesity and Obesity-Induced Osteoarthritis with Very High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPV4-DEFICIENT MICE EXHIBIT IMPAIRED ENDOTHELIUM-DEPENDENT RELAXATION INDUCED BY ACETYLCHOLINE IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of HC-067047 Hydrochloride Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported effects of HC-067047 hydrochloride, a selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, with alternative compounds. The information is compiled from peer-reviewed literature to assess the reproducibility of its effects and to offer supporting experimental data for future research and development.
This compound has emerged as a potent tool for investigating the role of the TRPV4 ion channel in various physiological and pathophysiological processes. Its effects on bladder dysfunction and neuropathic pain have been documented in several key studies. This guide summarizes the quantitative data from this literature, details the experimental protocols used, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of TRPV4 Antagonists
The following tables summarize the in vivo efficacy of this compound in preclinical models of bladder dysfunction and neuropathic pain, alongside data for other relevant TRPV4 antagonists where available.
Table 1: Effects of TRPV4 Antagonists on Bladder Dysfunction in Rodent Models
| Compound | Animal Model | Key Parameters Measured | Dosage/Concentration | Observed Effects | Reference |
| This compound | Cyclophosphamide-induced cystitis in rats | Micturition Volume (ml) | 10 mg/kg (i.p.) | Increased from ~0.15 ml to ~0.35 ml[1] | Everaerts W, et al. (2010)[1] |
| Voiding Frequency (voids/30 min) | 10 mg/kg (i.p.) | Decreased from ~8 to ~4[1] | Everaerts W, et al. (2010)[1] | ||
| Repeated variate stress-induced bladder dysfunction in rats | Bladder Capacity (ml) | 1 µM (intravesical) | Increased from ~0.4 ml to ~0.7 ml[2] | Merrill L, et al. (2014)[2] | |
| Intercontraction Interval (s) | 1 µM (intravesical) | Increased from ~200 s to ~400 s[2] | Merrill L, et al. (2014)[2] | ||
| GSK1016790A (Agonist) | Healthy rats | Bladder Capacity (ml) | 3 µM (intravesical) | Decreased from ~0.8 ml to ~0.2 ml[2] | Merrill L, et al. (2014)[2] |
| Intercontraction Interval (s) | 3 µM (intravesical) | Decreased from ~450 s to ~100 s[2] | Merrill L, et al. (2014)[2] |
Table 2: Effects of TRPV4 Antagonists on Neuropathic Pain in Rodent Models
| Compound | Animal Model | Key Parameters Measured | Dosage | Observed Effects | Reference |
| This compound | Streptozotocin-induced diabetic neuropathy in mice | Mechanical Paw Withdrawal Threshold (g) | 1 mg/kg (s.c., daily for 4 weeks) | Prevented the development of mechanical allodynia (threshold maintained near 4g vs. ~1g in vehicle)[3] | Dias FC, et al. (2019)[3] |
| Mechanical Paw Withdrawal Threshold (g) | 10 mg/kg (s.c., single dose) | Reversed established mechanical allodynia (threshold increased from ~1g to ~3.5g)[3] | Dias FC, et al. (2019)[3] | ||
| RN-1734 | Paclitaxel-induced neuropathy in rats | Mechanical Paw Withdrawal Threshold (g) | Not specified | Partially reversed mechanical allodynia[4] | Chen Y, et al. (2011) |
Table 3: In Vitro Potency of TRPV4 Antagonists
| Compound | Species | IC50 (nM) | Reference |
| HC-067047 | Human TRPV4 | 48[5][6] | Everaerts W, et al. (2010)[1] |
| Rat TRPV4 | 133[5][6] | Everaerts W, et al. (2010)[1] | |
| Mouse TRPV4 | 17[5][6] | Everaerts W, et al. (2010)[1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the TRPV4 signaling pathway and the workflows of key experimental protocols cited in this guide.
Figure 1: Simplified TRPV4 signaling pathway.
Figure 2: Workflow for bladder dysfunction studies.
Figure 3: Workflow for neuropathic pain studies.
Detailed Experimental Protocols
Reproducibility of experimental findings is contingent on the detailed execution of established protocols. Below are the methodologies for the key experiments cited in this guide.
Cyclophosphamide-Induced Cystitis Model in Rats (adapted from Everaerts et al., 2010)
-
Animal Model: Adult female Sprague-Dawley rats are used.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce cystitis. Control animals receive a saline injection. Experiments are typically performed 48 hours after injection.
-
Urodynamic Measurements:
-
Rats are anesthetized, and a catheter is implanted into the bladder through the urethra.
-
The catheter is connected to a pressure transducer and a syringe pump for bladder filling and pressure recording.
-
Conscious rats are placed in metabolic cages, and the bladder is continuously filled with saline at a constant rate.
-
Micturition volumes and voiding frequency are recorded over a set period (e.g., 30 minutes) before and after drug administration.
-
-
Drug Administration: this compound (or vehicle) is administered intraperitoneally at the desired dose (e.g., 10 mg/kg).
Streptozotocin-Induced Diabetic Neuropathy Model in Mice (adapted from Dias et al., 2019)
-
Animal Model: Adult male Swiss mice are used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ; 200 mg/kg) dissolved in citrate buffer is administered. Control mice receive citrate buffer only. Diabetes is confirmed by measuring blood glucose levels.
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Mice are placed in individual acrylic boxes on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness (measured in grams) are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A positive response is defined as a sharp withdrawal of the paw.
-
-
Drug Administration: this compound (or vehicle) is administered subcutaneously (s.c.) at the specified doses (e.g., 1 mg/kg or 10 mg/kg).
Conclusion
The available literature provides reproducible evidence for the efficacy of this compound in preclinical models of bladder dysfunction and neuropathic pain. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to design and interpret future studies in this area. The comparison with other TRPV4 modulators highlights the potency and selectivity of HC-067047, while also indicating the need for further head-to-head comparative studies to fully elucidate the relative therapeutic potential of different TRPV4 antagonists. The provided diagrams of the signaling pathway and experimental workflows serve as a visual aid to understand the underlying mechanisms and experimental designs.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
HC-067047 Hydrochloride: A Comprehensive Guide to its Use as a Positive Control for TRPV4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HC-067047 hydrochloride with other commercially available TRPV4 channel inhibitors. It is designed to assist researchers in selecting the appropriate positive control for their experimental needs by presenting objective performance data, detailed experimental protocols, and an overview of the relevant signaling pathways.
Introduction to TRPV4 and its Inhibition
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its activation leads to an influx of calcium ions (Ca²⁺), triggering a cascade of downstream signaling events. Dysregulation of TRPV4 activity has been implicated in numerous pathological conditions, making it a significant target for drug discovery.
This compound is a potent and selective antagonist of the TRPV4 channel, making it an excellent positive control for in vitro and in vivo experiments aimed at identifying and characterizing new TRPV4 inhibitors.[1] This guide will compare the efficacy of this compound with other known TRPV4 antagonists, providing the necessary data and protocols to support your research.
Comparison of TRPV4 Inhibitors
The selection of an appropriate TRPV4 inhibitor is critical for the success of any screening assay or mechanistic study. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two other widely used TRPV4 antagonists, GSK2193874 and RN-1734, against human, rat, and mouse TRPV4 orthologs. This data allows for a direct comparison of their potency across different species.
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | 48 nM[1] | 133 nM[1] | 17 nM[1] |
| GSK2193874 | 40 nM | 2 nM | Not Reported |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
Note: Lower IC50 values indicate higher potency. It is important to consider the species-specific differences in potency when designing experiments.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for common assays used to assess TRPV4 inhibition are provided below.
Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV4 activation and its inhibition.
a. Cell Culture and Dye Loading:
-
Seed HEK293 cells stably expressing the desired TRPV4 ortholog onto poly-D-lysine-coated 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.
-
Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). The final concentration of the dye will depend on the specific indicator and cell type.
-
Remove the culture medium and wash the cells once with the physiological salt solution.
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with the physiological salt solution to remove excess dye.
b. Compound Application and Data Acquisition:
-
Prepare serial dilutions of the test compounds (e.g., HC-067047, GSK2193874, RN-1734) and the TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD)) in the physiological salt solution.
-
Add the test compounds to the respective wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the TRPV4 agonist into each well to a final concentration known to elicit a robust response (e.g., 10-100 nM GSK1016790A).
-
Record the fluorescence intensity over time.
c. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of the vehicle control (agonist only).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Patch-Clamp Electrophysiology
This protocol provides a method for directly measuring the ion channel activity of TRPV4 and its inhibition.
a. Cell Preparation:
-
Use cells expressing the target TRPV4 channel, either transiently or stably.
-
Plate the cells on glass coverslips at a low density to allow for the selection of single, isolated cells for recording.
b. Recording Setup:
-
Prepare the external and internal solutions for whole-cell patch-clamp recording. The external solution should contain physiological concentrations of ions, while the internal solution should mimic the intracellular ionic environment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Position the coverslip with the cells in a recording chamber on the stage of an inverted microscope.
c. Data Acquisition:
-
Establish a whole-cell recording configuration on a single cell.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPV4 currents.
-
Perfuse the cells with the external solution containing a TRPV4 agonist (e.g., 100 nM GSK1016790A) to activate the channel.
-
Once a stable current is achieved, co-perfuse with the agonist and varying concentrations of the inhibitor (e.g., HC-067047).
-
Record the current responses at each inhibitor concentration.
d. Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +80 mV) for each condition.
-
Normalize the current in the presence of the inhibitor to the control current (agonist only).
-
Plot the normalized current against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Western Blotting
This protocol can be used to assess the expression levels of TRPV4 protein in cells or tissues.
a. Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TRPV4 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the TRPV4 protein expression levels.
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for a calcium imaging-based TRPV4 inhibition assay.
Caption: Simplified TRPV4 signaling cascade upon activation and inhibition.
Conclusion
This compound serves as a robust and reliable positive control for the inhibition of the TRPV4 channel. Its high potency and selectivity, coupled with well-established experimental protocols, make it an invaluable tool for researchers in both academic and industrial settings. This guide provides the necessary comparative data and methodological details to facilitate its effective use in the discovery and development of novel TRPV4 modulators.
References
HC-067047 In Vivo Efficacy: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the in vivo efficacy of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of the in vivo performance of HC-067047, a selective TRPV4 antagonist, against relevant alternatives, supported by experimental data.
Quantitative Data Summary
The in vivo efficacy of HC-067047 has been demonstrated across multiple preclinical models, most notably in bladder dysfunction and myocardial ischemia-reperfusion injury. The following tables summarize the key quantitative findings from these studies.
Bladder Dysfunction Models
Table 1: Effect of HC-067047 on Bladder Function in a Cyclophosphamide-Induced Cystitis Model in Mice [1][2][3]
| Treatment Group | Dose (mg/kg, i.p.) | Change in Voiding Frequency | Change in Voided Volume |
| Vehicle | - | No significant change | No significant change |
| HC-067047 | 10 | Dose-dependent decrease | Dose-dependent increase |
| HC-067047 | 50 | Maximal decrease observed | Maximal increase observed |
| Trpv4-/- + HC-067047 | 10 | No significant effect | No significant effect |
Table 2: Effect of HC-067047 on Micturition Volume in Freely Moving Mice with Cyclophosphamide-Induced Cystitis [1]
| Treatment Group | Dose (mg/kg, i.p.) | Relative Change in Micturition Volume |
| Vehicle | - | No significant change |
| HC-067047 | 10 | > Twofold increase |
| Trpv4-/- + HC-067047 | 10 | No significant effect |
Table 3: Comparison of TRPV4 Antagonists on Bladder Capacity in a Rat Model of Repeated Variate Stress [4]
| Treatment Group | Concentration (Intravesical) | Effect on Bladder Capacity |
| HC-067047 | 1 µM | Significantly increased |
| GSK1016790A (Agonist) | 3 µM | Significantly decreased |
Myocardial Ischemia-Reperfusion Injury Models
Table 4: Cardioprotective Effects of HC-067047 in a Mouse Model of Myocardial I/R Injury [5][6][7]
| Treatment Group | Outcome Measure | Vehicle | HC-067047 |
| Myocardial Infarct Size (% of AAR) | 34.2 ± 2.85% | 18.6 ± 2.4% | |
| Serum Troponin T (TnT) Level | Significantly elevated | Significantly reduced | |
| Cardiac Function (Ejection Fraction) | Markedly reduced | Markedly improved | |
| Apoptosis (TUNEL-positive nuclei) | Increased | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Cyclophosphamide-Induced Cystitis Model
Objective: To induce bladder inflammation and hyperactivity to test the efficacy of TRPV4 antagonists.
Animal Model: Wild-type (WT) and Trpv4-/- mice or Sprague-Dawley rats.
Procedure:
-
Cystitis is induced by a single intraperitoneal (i.p.) injection of cyclophosphamide (typically 100-150 mg/kg).
-
24 to 48 hours post-injection, animals develop bladder inflammation, characterized by increased bladder weight, edema, and inflammatory cell infiltration.
-
HC-067047 or vehicle is administered, often via i.p. injection at doses ranging from 10 to 50 mg/kg.[2]
-
Bladder function is assessed using cystometry in anesthetized or conscious animals to measure parameters such as voiding frequency, voided volume, bladder capacity, and intravesical pressure.[3][8]
-
For studies in freely moving animals, micturition patterns are analyzed by placing the animals in a cage with filter paper and quantifying the number and size of urine spots.[1]
Myocardial Ischemia-Reperfusion (I/R) Injury Model
Objective: To mimic the conditions of a heart attack and subsequent reperfusion to evaluate the cardioprotective effects of HC-067047.
Animal Model: Male C57BL/6 mice.
Procedure:
-
Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a period of 30-60 minutes to induce ischemia.[9][10]
-
The ligature is then removed to allow for reperfusion, typically for 24 hours.
-
HC-067047 or vehicle is administered at a specified time point, often just before or during reperfusion.
-
At the end of the reperfusion period, hearts are excised for analysis.
-
Infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC), which distinguishes viable (red) from infarcted (white) tissue.[6]
-
Cardiac function is assessed by echocardiography or by measuring hemodynamic parameters.
-
Biochemical markers of cardiac damage, such as serum troponin T (TnT), are quantified.[5]
-
Apoptosis in the myocardial tissue is evaluated using methods like TUNEL staining.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension.
TRPV4 Signaling in Urothelial Mechanotransduction
Caption: TRPV4-mediated mechanotransduction in the bladder urothelium.
Experimental Workflow for In Vivo Cystometry
Caption: Workflow for assessing bladder function using in vivo cystometry.
TRPV4 Signaling in Cardiomyocyte Injury
Caption: Role of TRPV4 in mediating cardiomyocyte injury during ischemia-reperfusion.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockage of transient receptor potential vanilloid 4 alleviates myocardial ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Blockage of transient receptor potential vanilloid 4 alleviates myocardial ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Murine Closed-chest Model of Myocardial Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of time-dependent phenotypes of myocardial ischemia-reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
HC-067047: A Comparative Analysis of In Vitro and In Vivo Efficacy as a TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes.[1] This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for HC-067047, offering valuable insights for researchers investigating TRPV4-mediated signaling pathways and developing novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of HC-067047, demonstrating its potency and efficacy across different experimental systems.
Table 1: In Vitro Potency of HC-067047 Against TRPV4 Orthologs
| Species | IC50 (nM) | Experimental System | Reference |
| Human | 48 ± 6 | Whole-cell patch clamp in HEK cells expressing hTRPV4 | [2][3] |
| Rat | 133 ± 25 | Whole-cell patch clamp in HEK cells expressing rTRPV4 | [2][3] |
| Mouse | 17 ± 3 | Whole-cell patch clamp in HEK cells expressing mTRPV4 | [2][3] |
| Mouse | 22 ± 1 | Ca2+ imaging in cultured mouse urothelial cells | [2] |
Table 2: In Vivo Efficacy of HC-067047 in Disease Models
| Animal Model | Disease Model | Dose | Route of Administration | Key Findings | Reference |
| Mouse | Cyclophosphamide-induced cystitis | 10 mg/kg | Intraperitoneal (i.p.) | Increased functional bladder capacity and reduced micturition frequency. | [2][4] |
| Rat | Cyclophosphamide-induced cystitis | 10 mg/kg | Intraperitoneal (i.p.) | Increased functional bladder capacity. | [2][5] |
| Rat | TRPV4 agonist-induced pulmonary edema | 3 or 10 mg/kg | Intravenous (i.v.) | Attenuated the decrease in mean arterial pressure and the increase in pulmonary edema. | [6] |
| Mouse | Traumatic Brain Injury | Not specified | Not specified | Reduced brain edema and ameliorated blood-brain barrier disruption. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams have been generated.
Caption: TRPV4 signaling pathway and the inhibitory action of HC-067047.
Caption: General experimental workflow for in vitro and in vivo evaluation of HC-067047.
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in appropriate media and transiently transfected with plasmids encoding human, rat, or mouse TRPV4.
-
Electrophysiological Recordings: Whole-cell currents are recorded from single transfected cells using a patch-clamp amplifier. The external solution contains a physiological salt solution, and the internal pipette solution contains a cesium-based solution to isolate cation currents.
-
TRPV4 Activation: TRPV4 channels are activated by applying a known agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD).
-
HC-067047 Application: After obtaining a stable baseline current, various concentrations of HC-067047 are applied to the external solution to determine the concentration-dependent inhibition of the agonist-induced current.
-
Data Analysis: The inhibitory effect of HC-067047 is quantified by measuring the reduction in the current amplitude. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
In Vivo Model of Cyclophosphamide-Induced Cystitis
-
Animal Model: Male mice or rats are used for this study. Cystitis is induced by a single intraperitoneal injection of cyclophosphamide.
-
Drug Administration: HC-067047 is dissolved in a vehicle, for example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and administered via intraperitoneal injection at the desired dose (e.g., 10 mg/kg).[4]
-
Cystometry: To assess bladder function, a catheter is implanted into the bladder dome of anesthetized animals. Saline is infused into the bladder at a constant rate, and intravesical pressure is continuously monitored.
-
Measurement of Bladder Function: Key parameters such as functional bladder capacity (the volume of infused saline required to induce micturition) and micturition frequency are measured before and after the administration of HC-067047.
-
Data Analysis: The effects of HC-067047 on bladder function are compared to those of vehicle-treated animals using appropriate statistical tests. The specificity of the effect is confirmed by the lack of effect in TRPV4 knockout mice.[2][4]
Conclusion
The data presented in this guide demonstrate that HC-067047 is a potent and selective antagonist of TRPV4 in vitro, with inhibitory activity in the nanomolar range. This in vitro potency translates to significant in vivo efficacy in preclinical models of bladder dysfunction and pulmonary edema. The detailed experimental protocols and visual diagrams provide a framework for researchers to design and interpret studies involving HC-067047 and to further explore the therapeutic potential of TRPV4 antagonism.
References
- 1. HC-067047 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice [jstage.jst.go.jp]
Navigating TRPV4 Antagonism: A Comparative Guide to HC-067047 Hydrochloride and its Alternatives in Research
For researchers, scientists, and drug development professionals, the selective modulation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel presents a promising avenue for investigating a range of physiological and pathological processes, including pain, inflammation, and bladder dysfunction. HC-067047 hydrochloride has emerged as a potent and selective antagonist in this field. However, a comprehensive understanding of its limitations and a thorough comparison with available alternatives are crucial for robust experimental design and interpretation. This guide provides an objective comparison of HC-067047 with other widely used TRPV4 antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed compound selection.
Performance Comparison of TRPV4 Antagonists
The in vitro potency and selectivity of TRPV4 antagonists are critical parameters for their application in research. HC-067047, GSK2193874, and RN-1734 are three commonly employed antagonists with distinct profiles.
HC-067047 is a potent antagonist of TRPV4 across multiple species, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse orthologs, respectively[1][2][3][4][5]. It exhibits good selectivity for TRPV4 over other TRP channels such as TRPV1, TRPV2, TRPV3, and TRPM8[5][6]. GSK2193874 is another potent and selective TRPV4 antagonist, with reported IC50 values of 40 nM for human and 2 nM for rat TRPV4[7][8][9]. It also demonstrates high selectivity against a panel of other TRP channels[7]. In contrast, RN-1734 is a less potent antagonist, with IC50 values in the micromolar range: 2.3 µM for human, 3.2 µM for rat, and 5.9 µM for mouse TRPV4[10][11]. While selective against several other TRP channels, its lower potency may necessitate higher concentrations in experiments, potentially increasing the risk of off-target effects.
| Compound | Target | Human IC50 | Rat IC50 | Mouse IC50 | Selectivity Notes |
| This compound | TRPV4 | 48 nM[1][2][3][4][5] | 133 nM[1][2][3][4][5] | 17 nM[1][2][3][4][5] | Selective over TRPV1, TRPV2, TRPV3, TRPM8[5][6] |
| GSK2193874 | TRPV4 | 40 nM[7][8][9] | 2 nM[7][8][9] | Not explicitly found | Selective over TRPV1, TRPA1, TRPC3, TRPC6, TRPM8[7] |
| RN-1734 | TRPV4 | 2.3 µM[10][11] | 3.2 µM[10][11] | 5.9 µM[10][11] | Selective over TRPV1, TRPV3, TRPM8 |
Experimental Protocols: A Focus on In Vivo Bladder Dysfunction Models
A common application for TRPV4 antagonists is in the study of bladder function and pain, often utilizing the cyclophosphamide-induced cystitis model in mice. Below is a detailed protocol for this key experiment.
Cyclophosphamide-Induced Cystitis and Urodynamic Analysis in Mice
Objective: To induce bladder inflammation and assess the therapeutic potential of TRPV4 antagonists on bladder function.
Materials:
-
Male or female C57BL/6 mice (8-10 weeks old)
-
Cyclophosphamide (CYP), Sigma-Aldrich
-
Sterile 0.9% Saline
-
TRPV4 antagonist (e.g., this compound)
-
Vehicle for antagonist (e.g., 10% DMSO in sterile saline)
-
Urodynamic measurement equipment (catheters, infusion pump, pressure transducer, data acquisition system)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Cystitis:
-
Prepare a fresh solution of CYP in sterile saline at a concentration of 20 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 200-300 mg/kg to induce cystitis. Control animals receive an equivalent volume of sterile saline[12].
-
Behavioral changes and signs of cystitis (e.g., increased grooming of the lower abdomen) are typically observed within 4-24 hours.
-
-
Drug Administration:
-
Prepare the TRPV4 antagonist in the appropriate vehicle. For example, HC-067047 can be dissolved in 10% DMSO in saline.
-
Administer the antagonist (e.g., HC-067047 at 10 mg/kg, i.p.) or vehicle to cohorts of CYP-treated and saline-treated mice at a predetermined time point after CYP injection (e.g., 24 hours).
-
-
Urodynamic Measurements (Cystometry):
-
Anesthetize the mouse using isoflurane.
-
Surgically implant a catheter into the bladder dome. The catheter is connected to a pressure transducer and an infusion pump.
-
Allow the mouse to recover from surgery.
-
For conscious cystometry, place the mouse in a recording chamber and connect the bladder catheter to the urodynamic equipment.
-
Infuse sterile saline into the bladder at a constant rate (e.g., 10 µL/min)[13].
-
Record intravesical pressure to determine parameters such as bladder capacity, voiding pressure, intercontraction interval, and the presence of non-voiding contractions.
-
Collect and measure voided urine to determine voided volume.
-
-
Data Analysis:
-
Analyze the urodynamic recordings to quantify the effects of the TRPV4 antagonist on bladder function in both control and cystitis conditions.
-
Compare the parameters between vehicle-treated and antagonist-treated groups using appropriate statistical methods.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the context in which HC-067047 and its alternatives are studied, the following diagrams illustrate the TRPV4 signaling pathway in bladder sensory transduction and a typical experimental workflow.
Limitations and Considerations for Using this compound
While a valuable research tool, HC-067047 has limitations that researchers should consider:
-
Pharmacokinetics: The oral bioavailability and in vivo pharmacokinetic profile of HC-067047 are not as extensively characterized in publicly available literature as some newer antagonists like GSK2193874, which has been specifically developed for oral activity[7]. This may limit its utility in chronic dosing studies requiring oral administration.
-
Potency Variation Across Species: The difference in potency between mouse (17 nM) and rat (133 nM) TRPV4 could be a significant factor when translating findings between these commonly used preclinical models[1][2][3][4][5].
-
Potential for Off-Target Effects at Higher Concentrations: Although selective, at higher concentrations, the risk of off-target effects on other ion channels or receptors increases. This is a general consideration for all small molecule inhibitors but is particularly relevant when using less potent compounds that require higher doses.
Conclusion
This compound is a potent and selective TRPV4 antagonist that has proven to be a valuable tool for elucidating the role of this channel in various physiological and pathophysiological processes. However, researchers should be aware of its limitations, including species-dependent potency and a less defined oral pharmacokinetic profile compared to newer alternatives like GSK2193874. The choice of antagonist should be guided by the specific experimental needs, including the species being studied, the required route of administration, and the desired potency and selectivity profile. This guide provides a framework for making an informed decision, ultimately contributing to more robust and reproducible research in the field of TRPV4 pharmacology.
References
- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. RN-1734 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. Cyclophosphamide cystitis in mice: behavioural characterisation and correlation with bladder inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
HC-067047 hydrochloride proper disposal procedures
An essential guide to the safe and compliant disposal of HC-067047 hydrochloride for laboratory professionals. This document outlines critical safety protocols, step-by-step disposal procedures, and logistical information to ensure the protection of personnel and the environment.
Pre-Disposal Handling and Waste Storage
Proper handling and storage are foundational to the safe disposal of any chemical. Before commencing disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Waste Segregation and Storage:
-
Solid Waste: All solid forms of this compound and contaminated materials such as weighing paper, pipette tips, and gloves must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is crucial not to mix these solutions with other incompatible waste streams.
-
Storage Area: All waste containers must be stored in a designated and secure satellite accumulation area. This area should be separate from general laboratory traffic and equipped with secondary containment to prevent the spread of potential leaks. Ensure all containers are tightly sealed to avoid spillage or evaporation.
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed hazardous waste disposal service, which should be coordinated through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this compound or its solutions be disposed of down the drain. [1]
-
Waste Segregation: Maintain strict separation of solid and liquid waste containing this compound from other laboratory waste to prevent accidental reactions.
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 883031-03-6
-
For liquid waste, a list of all solvents and their approximate concentrations.
-
-
Contact EHS for Pickup: Once a waste container is full or ready for disposal, contact your institution's EHS department or their designated hazardous waste contractor to schedule a pickup. Adhere to all institutional and local regulations for this process.
-
Documentation: Keep a detailed log of all hazardous waste generated, including the quantity and the date of disposal, for regulatory compliance.
Quantitative Data Summary
The following table provides a summary of important quantitative data for this compound.
| Property | Value |
| Molecular Weight | 471.51 g/mol |
| Purity | ≥98% (HPLC)[2] |
| IC₅₀ (human TRPV4) | 48 nM[2][3] |
| IC₅₀ (mouse TRPV4) | 17 nM[2][3] |
| IC₅₀ (rat TRPV4) | 133 nM[2][3] |
| Storage (Solid) | -20°C |
| Storage (in Solvent) | -80°C[4] |
| UN Number | 2811 (Toxic solid, organic, n.o.s.)[1] |
Disposal Considerations in Experimental Protocols
While the specific use of this compound will vary between experiments, the principles of waste disposal remain constant. For example, following an in vitro study using this compound in cell culture, all materials that have come into contact with it must be treated as hazardous waste. This includes:
-
Any remaining stock solution.
-
Contaminated pipette tips.
-
Cell culture plates and flasks.
-
Any media containing the compound.
These items must be collected and segregated according to the solid and liquid waste procedures detailed above.
Disposal Workflow Diagram
The diagram below illustrates the logical workflow for the safe disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling HC-067047 hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of HC-067047 hydrochloride, a potent and selective TRPV4 antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. This compound is intended for research use only and is not for human or veterinary use.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not explicitly stated in the provided search results, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed. The recommended personal protective equipment (PPE) is outlined below to minimize exposure and ensure safe handling.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents used for solubilization (e.g., DMSO, ethanol). Nitrile or neoprene gloves are generally suitable. |
| Body Protection | Laboratory Coat | Should be worn to protect from spills and contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if dust is generated, a respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Solid Form: Store at room temperature.[1] For long-term stability, storage at +4°C is also recommended.
-
Solutions: Prepare solutions on the same day of use if possible.[1][2] If storage is necessary, store solutions at -20°C for up to one month.[1][2]
Solubility: this compound is soluble in the following solvents:
Handling Workflow:
Caption: Workflow for the preparation and handling of this compound solutions.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Disposal Plan
All waste materials, including unused compound and contaminated disposables, must be disposed of in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: Step-by-step process for the safe disposal of this compound waste.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the preparation of stock solutions is a common procedure.
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound (MW: 507.97 g/mol ) is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 507.97 g/mol * 1000 mg/g = 5.08 mg
-
-
Weigh the compound: Accurately weigh 5.08 mg of this compound using a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed compound to a suitable vial and add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Before use, ensure the solution is at room temperature and free of precipitate.[1][2]
This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) and their institution's safety protocols before working with any chemical compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
